Kauran-16,17-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16836-31-0 | |
| Record name | Kauran-16,17-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Kauran-16,17-diol: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol, a tetracyclic diterpenoid belonging to the kaurane family, has garnered significant interest in the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound and its stereoisomer, ent-kauran-16β,17-diol, are distributed across a variety of plant families. The primary documented natural sources include species from the genera Fritillaria, Croton, Annona, and Euphorbia.
Table 1: Natural Sources of this compound and Related Compounds
| Plant Species | Family | Plant Part | Compound Isolated | Reference |
| Fritillaria thunbergii | Liliaceae | Bulbs | This compound | [] |
| Fritillaria cirrhosa | Liliaceae | Not Specified | This compound | |
| Croton laevigatus | Euphorbiaceae | Not Specified | ent-Kauran-16β,17-diol | |
| Annona glabra | Annonaceae | Fruits | ent-Kaurane diterpenoids | [2][3][4][5][6] |
| Euphorbia species | Euphorbiaceae | Not Specified | ent-Kaurane diterpenoids | |
| Isodon species | Lamiaceae | Leaves | This compound | |
| Siegesbeckia species | Asteraceae | Not Specified | ent-16β,17-dihydroxy-kauran-19-oic acid | [7] |
Experimental Protocols: Isolation of Kaurane Diterpenoids
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are generalized methodologies based on the isolation of kaurane diterpenoids from relevant plant sources.
General Extraction and Fractionation
A general workflow for the extraction and fractionation of kaurane diterpenoids from plant material is outlined below. This process aims to separate compounds based on their polarity.
References
- 2. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Kauran-16,17-diol: A Technical Guide
Introduction: Kauran-16,17-diol, specifically the enantiomer ent-kauran-16β,17-diol (CAS No: 16836-31-0), is a tetracyclic diterpenoid belonging to the kaurane family. It is a known natural product that has been isolated from plant sources such as Fritillaria thunbergii Miq. With a molecular formula of C₂₀H₃₄O₂ and a molecular weight of approximately 306.48 g/mol , this compound is of interest to researchers in natural product chemistry and drug discovery. This guide provides a detailed overview of its spectroscopic data (NMR, MS, and IR), along with the experimental protocols for these analyses, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for ent-kauran-16β,17-diol.
Table 1: Mass Spectrometry (MS) Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₂₀H₃₄O₂ | |
| Exact Mass | 306.2559 | Calculated for C₂₀H₃₄O₂ |
| [M+H]⁺ | m/z 307.2637 | High-resolution ESI-MS |
| [M+Na]⁺ | m/z 329.2456 | Common adduct in ESI-MS |
| Key Fragments | m/z 289 [M+H-H₂O]⁺ | Loss of one water molecule |
| m/z 271 [M+H-2H₂O]⁺ | Loss of two water molecules | |
| m/z 275 [M+H-CH₂OH]⁺ | Loss of the hydroxymethyl group (unconfirmed) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Strong, Broad | O-H stretching (intermolecular H-bonding of diol) |
| ~2960-2850 | Strong | C-H stretching (aliphatic CH₃, CH₂, CH) |
| ~1465 & ~1380 | Medium | C-H bending (CH₂ and CH₃) |
| ~1100-1000 | Medium-Strong | C-O stretching (primary and tertiary alcohols) |
Table 3: Predicted ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Data (CDCl₃)
Note: These chemical shifts are predicted based on the known kaurane skeleton and data from structurally similar compounds. Actual experimental values may vary slightly.
| Position | Predicted δC (ppm) | Predicted δH (ppm) | Multiplicity & Coupling (J in Hz) |
| 1 | ~39.5 | ~1.85, ~0.90 | m |
| 2 | ~19.0 | ~1.60, ~1.45 | m |
| 3 | ~42.0 | ~1.40, ~1.05 | m |
| 4 | ~33.5 | - | - |
| 5 | ~56.5 | ~0.85 | dd (12.0, 2.5) |
| 6 | ~21.5 | ~1.70, ~1.50 | m |
| 7 | ~41.0 | ~1.55, ~1.30 | m |
| 8 | ~44.5 | - | - |
| 9 | ~55.0 | ~0.95 | m |
| 10 | ~39.0 | - | - |
| 11 | ~18.0 | ~1.60, ~1.50 | m |
| 12 | ~33.0 | ~1.75, ~1.25 | m |
| 13 | ~44.0 | ~1.90 | m |
| 14 | ~38.0 | ~2.00, ~1.15 | m |
| 15 | ~49.0 | ~1.80, ~1.65 | m |
| 16 | ~79.5 | - | - |
| 17 | ~70.0 | ~3.65 (d, 11.0), ~3.55 (d, 11.0) | AB doublet |
| 18 | ~33.5 | ~0.82 | s |
| 19 | ~22.0 | ~0.88 | s |
| 20 | ~15.5 | ~1.05 | s |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Acquisition:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Collect 1024-4096 scans.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments using standard Bruker microprograms to confirm proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent signal (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Objective: To determine the exact mass, molecular formula, and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺ and other adducts.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da).
-
Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ at m/z 307.26) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.
-
-
Data Processing: Process the raw data to obtain the accurate mass of the molecular ion. Use this mass to calculate the elemental composition with a mass accuracy of <5 ppm. Analyze the MS/MS spectrum to identify characteristic fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Finely grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder mixture to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify absorption bands corresponding to the molecule's functional groups.
Visualization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to Kauran-16,17-diol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Kauran-16,17-diol, a naturally occurring diterpenoid of the kaurane class. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.
Chemical and Physical Properties
This compound, also known as ent-Kauran-16β,17-diol, is a tetracyclic diterpenoid with the molecular formula C20H34O2.[1][2][3][4][5] It is a white to off-white solid powder.[1] The fundamental chemical and physical characteristics of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C20H34O2 | [1][2][3][4][5] |
| Molecular Weight | 306.48 g/mol | [1][3][4] |
| CAS Number | 16836-31-0 | [1][2] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 193-194 °C | [1] |
| Boiling Point (Predicted) | 422.3 ± 18.0 °C | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| IUPAC Name | (4aR,6aS,8R,9S,11aR,11bR)-8-(Hydroxymethyl)-4,4,11b-trimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalen-8-ol | [1] |
| SMILES | C[C@]1(CCC2)[C@@]3([H])--INVALID-LINK--(CC[C@]1([H])C2(C)C)C[C@]4(O)CO |
Spectral Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups, methylene and methine protons of the tetracyclic system, and the protons associated with the hydroxyl-bearing carbons.
-
13C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the carbon atoms of the kaurane skeleton. Key resonances would include those for the quaternary carbons, the carbons bearing the hydroxyl groups (C-16 and C-17), and the various methylene and methine carbons of the fused ring system.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern of kaurane diterpenes is often complex, involving characteristic losses of water, methyl groups, and fragmentation of the ring system, providing valuable structural information.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activities, most notably anti-tumor and anti-inflammatory effects.
Anti-tumor and Apoptosis-Inducing Activity
This compound exhibits potent anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells.[3][6] A key aspect of its mechanism of action is the downregulation of the anti-apoptotic protein Bcl-2.[6] This is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which in turn leads to an upregulation of the E2F1 transcription factor.[6]
Anti-inflammatory Activity
The compound has also been shown to possess anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 17 µM.[3][6] Overproduction of NO is a hallmark of inflammatory processes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound.
Bioactivity-Guided Isolation of this compound
A general workflow for the isolation of kaurane diterpenoids from a natural source, guided by their biological activity, is presented below.
Bioactivity-Guided Isolation Workflow
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
NO Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Apoptosis Assay in MCF-7 Cells using Annexin V/Propidium Iodide (PI) Staining
Objective: To assess the ability of this compound to induce apoptosis in MCF-7 human breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
Collect the floating cells from the medium.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound.
Apoptosis Induction by this compound
This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound | 16836-31-0 [amp.chemicalbook.com]
- 2. CAS 16836-31-0 | ent-kauran-16β,17-diol [phytopurify.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound (ent-Kauran-16beta,17-diol) [clementiabiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and History of Kauran-16,17-diol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kauran-16,17-diol, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its diverse biological activities, including anti-tumor, pro-apoptotic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its natural sources, isolation, and structural characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound and presents detailed experimental protocols for its isolation and analysis. Quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental workflows are visualized through detailed diagrams.
Discovery and History
The definitive first report of the isolation and characterization of this compound is not singular but rather emerges from a body of research on ent-kaurane diterpenoids from various plant sources. This class of compounds is widely distributed in the plant kingdom, particularly in the Euphorbiaceae, Annonaceae, and Asteraceae families.
Initial discoveries of kaurane-type diterpenes date back to the mid-20th century, with significant research focusing on their chemical structures and biological activities. This compound has been identified as a constituent of several medicinal plants, including Fritillaria thunbergii (Beimu), Annona glabra (pond apple), and Sigesbeckia pubescens. Research into the chemical constituents of these plants, often driven by their use in traditional medicine, led to the isolation and identification of a variety of diterpenoids, including this compound.
While a specific "discoverer" or a single seminal paper is not readily apparent from the existing literature, the collective work of natural product chemists throughout the latter half of the 20th century has contributed to our understanding of this compound. Its presence in multiple plant species suggests a conserved biosynthetic pathway and potentially important ecological or physiological roles in these plants.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₂ | |
| Molecular Weight | 306.5 g/mol | |
| CAS Number | 16836-31-0 | |
| Appearance | Powder | |
| Purity | ≥98% | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-tumor and apoptosis-inducing effects being the most extensively studied.
Anti-Tumor and Pro-Apoptotic Activity
Research has demonstrated that this compound can induce apoptosis in cancer cells. A key mechanism of action involves the downregulation of the anti-apoptotic protein Bcl-2. This effect is not mediated through the NF-κB pathway, which is a common target for other diterpenes. Instead, this compound disrupts the Ap-2α/Rb transcription activating complex. This disruption prevents the complex from binding to the Bcl-2 gene promoter, leading to decreased Bcl-2 expression. Concurrently, this process is associated with the upregulation of E2F1 and its pro-apoptotic target gene, Puma.
Anti-Inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Quantitative Biological Data
| Assay | Cell Line | IC₅₀ | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 17 µM |
Signaling Pathways
The pro-apoptotic activity of this compound is primarily mediated through its influence on the Bcl-2 signaling pathway.
The Biological Activity of ent-Kaurane Diterpenes: A Technical Guide for Researchers
Introduction
ent-Kaurane diterpenes are a large and structurally diverse class of natural products, with over 1300 identified compounds primarily isolated from plants of the Isodon genus.[1] These tetracyclic diterpenoids, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, have garnered significant attention from the scientific community for their wide range of promising biological activities.[1] This technical guide provides an in-depth overview of the core biological activities of ent-kaurane diterpenes, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
Anticancer Activity
A substantial body of research has demonstrated the potent anticancer effects of ent-kaurane diterpenes against a variety of cancer cell lines.[1] One of the most extensively studied compounds, oridonin, is currently in a phase-I clinical trial in China.[1] The anticancer mechanisms of these compounds are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2]
Signaling Pathways in Anticancer Activity
The anticancer effects of ent-kaurane diterpenes are mediated through the modulation of several key signaling pathways. Oridonin, for example, has been shown to induce apoptosis through the activation of the JNK signaling pathway and by modulating the PI3K/Akt pathway.[1][2]
Apoptosis Induction Pathway:
ent-Kaurane diterpenes, such as oridonin, can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[3]
Cell Cycle Arrest Pathway:
ent-Kaurane diterpenes can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[2] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[2]
Quantitative Data: Cytotoxic Activity
The cytotoxic activity of various ent-kaurane diterpenes against different human cancer cell lines is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Annoglabasin H | LU-1 (Lung) | 3.7 | [4] |
| MCF-7 (Breast) | 4.6 | [4] | |
| SK-Mel2 (Melanoma) | 4.2 | [4] | |
| KB (Nasopharyngeal) | 3.9 | [4] | |
| Compound 13 (synthetic derivative) | HT29 (Colon) | 2.71 ± 0.23 | [5] |
| HepG2 (Liver) | 2.12 ± 0.23 | [5] | |
| B16-F10 (Melanoma) | 2.65 ± 0.13 | [5] | |
| ent-kaurane derivative 24 | HCT116 (Colon) | 5.35 | [5] |
| ent-kaurane derivative 25 | HCT116 (Colon) | 5.50 | [5] |
| Compound 3 (from Croton tonkinensis) | HepG2 (Liver) | 85.2 | [6] |
| Compound 1 (from Isodon) | A549 (Lung) | 1.4 | [7] |
| HepG2 (Liver) | 2.0 | [7] | |
| K562 (Leukemia) | 2.3 | [7] |
Anti-inflammatory Activity
Several ent-kaurane diterpenes have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways, such as the NF-κB pathway.[8]
Signaling Pathway in Anti-inflammatory Activity
The NF-κB signaling pathway is a central regulator of inflammation. ent-Kaurane diterpenes can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[9]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of selected ent-kaurane diterpenes is presented below, with IC50 values indicating the concentration required for 50% inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| Wallkaurane A | NO production in RAW264.7 cells | 4.21 | [9] |
| Compound 1 (from Isodon serra) | NO production in BV-2 cells | 15.6 | [8] |
| Compound 9 (from Isodon serra) | NO production in BV-2 cells | 7.3 | [8] |
Antimicrobial Activity
ent-Kaurane diterpenes have also been reported to possess antimicrobial activity against a range of pathogenic bacteria.[10][11]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of some ent-kaurane diterpenes is shown below, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sigesbeckin A | Staphylococcus aureus (MRSA) | 64 | [10] |
| Enterococcus faecalis (VRE) | 64 | [10] | |
| 18-hydroxy-kauran-16-ent-19-oic acid | Staphylococcus aureus (MRSA) | 64 | [10] |
| Enterococcus faecalis (VRE) | 64 | [10] | |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus sobrinus | 10 | [11] |
| Streptococcus mutans | 10 | [11] | |
| Streptococcus mitis | 10 | [11] | |
| Streptococcus sanguinis | 10 | [11] | |
| Lactobacillus casei | 10 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of ent-kaurane diterpenes.
Anticancer Activity Assessment
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the ent-kaurane diterpene and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity Assessment
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the ent-kaurane diterpene for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.
Antimicrobial Activity Assessment
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Serial Dilution: Prepare a series of twofold dilutions of the ent-kaurane diterpene in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
ent-Kaurane diterpenes represent a promising class of natural products with a diverse range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their well-defined mechanisms of action, make them attractive candidates for further investigation and development as therapeutic agents. This technical guide provides a comprehensive resource for researchers in the field, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways involved in their biological effects. Further research is warranted to fully elucidate the therapeutic potential of this fascinating class of compounds.
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 9. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Kauran-16,17-diol: A Technical Whitepaper on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kauran-16,17-diol, a natural ent-kaurane diterpenoid, has demonstrated notable anti-tumor properties. This document provides a detailed overview of its core mechanism of action in cancer cells, focusing on its pro-apoptotic effects. We present quantitative data on its cytotoxicity, detail the experimental protocols used to elucidate its mechanism, and provide visual representations of the key signaling pathways and experimental workflows. This technical guide is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Ent-kaurane diterpenoids are a class of natural compounds that have garnered significant interest for their potential as anti-cancer agents. One such compound, this compound (also known as ent-16β,17α-dihydroxykaurane), has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation and development. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its potential therapeutic application. This whitepaper synthesizes the available scientific evidence to provide an in-depth technical guide on its mechanism of action.
Quantitative Data Presentation
The cytotoxic and anti-proliferative effects of this compound and related compounds have been evaluated in various cell lines. The available quantitative data is summarized in the table below.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | MCF-7 (Human Breast Cancer) | Cytotoxicity | IC50 | 12.5 µg/mL (~40.8 µM) | [1][2] |
| This compound | RAW 264.7 (Murine Macrophage) | Nitric Oxide Production | IC50 | 17 µM | [3] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) (Related Compound) | MDA-MB-231 (Human Breast Cancer) | Cell Migration | IC50 | 1.96 µM | [4] |
| Longikaurin A (Related Compound) | CAL27 (Oral Squamous Carcinoma) | Cell Viability | IC50 | 4.36 µM (24h), 1.98 µM (48h) | [5] |
| Longikaurin A (Related Compound) | TCA-8113 (Oral Squamous Carcinoma) | Cell Viability | IC50 | 4.93 µM (24h), 2.89 µM (48h) | [5] |
Note: The molecular weight of this compound is 306.48 g/mol .
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism of action of this compound in cancer cells, particularly in the MCF-7 human breast cancer cell line, is the induction of apoptosis through the modulation of key regulatory proteins.
Disruption of the Ap-2α/Rb Transcription Activating Complex
This compound has been shown to dissociate the Ap2α-Rb activating complex.[6] This complex is crucial for the transcriptional activation of the anti-apoptotic gene Bcl-2. By disrupting this complex, this compound inhibits the binding of these transcription factors to the Bcl-2 gene promoter.[6]
Downregulation of Bcl-2
The disruption of the Ap2α-Rb complex leads to a significant reduction in both the mRNA and protein levels of the anti-apoptotic protein Bcl-2 in MCF-7 cells.[1][6] Bcl-2 plays a critical role in preventing apoptosis by inhibiting the release of cytochrome c from the mitochondria. Its downregulation sensitizes cancer cells to apoptotic stimuli.
Upregulation of E2F1 and PUMA
Concurrently with the downregulation of Bcl-2, this compound treatment leads to an upregulation of the E2F1 transcription factor.[6] E2F1, in turn, activates the transcription of its pro-apoptotic target gene, PUMA (p53 upregulated modulator of apoptosis).[6] The induction of PUMA further promotes the apoptotic cascade.
Broader Context: Effects of Ent-kaurane Diterpenoids
While specific data for this compound is limited, studies on other ent-kaurane diterpenoids suggest additional mechanisms that may be relevant and warrant further investigation for this compound.
Induction of Reactive Oxygen Species (ROS)
Several ent-kaurane diterpenoids have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[7] Elevated ROS levels can lead to oxidative stress, mitochondrial dysfunction, and ultimately trigger apoptosis.[7]
Cell Cycle Arrest
Certain ent-kaurane diterpenoids can induce cell cycle arrest, often at the G2/M phase.[5] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.
Modulation of Other Signaling Pathways
Other ent-kaurane diterpenoids have been found to modulate key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways.[5] Inhibition of these pathways can lead to decreased cell proliferation, survival, and invasion.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis
-
Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against Bcl-2, E2F1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., Ap-2α) overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose or magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified.
-
Analysis: The purified DNA is analyzed by PCR or qPCR using primers specific for the target gene promoter (e.g., the Bcl-2 promoter) to quantify the amount of precipitated DNA.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential, primarily through the induction of apoptosis in cancer cells. Its well-defined mechanism of action in MCF-7 cells, involving the disruption of the Ap-2α/Rb complex and subsequent modulation of Bcl-2 and E2F1, provides a solid foundation for further research.
Future studies should aim to:
-
Evaluate the cytotoxicity of this compound across a broader panel of cancer cell lines to determine its spectrum of activity.
-
Investigate whether this compound induces ROS production and cell cycle arrest in various cancer cell types.
-
Explore the potential involvement of other signaling pathways, such as PI3K/Akt and MAPK, in the cellular response to this compound.
-
Conduct in vivo studies to assess the anti-tumor efficacy and safety of this compound in preclinical models.
A comprehensive understanding of these aspects will be crucial for the continued development of this compound as a potential therapeutic agent for cancer.
References
- 1. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and proapoptotic activity of ent-16β-17α- dihydrox | REDI [redi.cedia.edu.ec]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-Kaurane-Type Diterpenes Induce ROS-Mediated Mitochondrial Dysfunction and Apoptosis by Suppress the Homologous Recombination DNA Repair in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis-Inducing Properties of Kauran-16,17-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the apoptosis-inducing properties of Kauran-16,17-diol (also known as ent-Kauran-16β,17-diol or DHK), a natural diterpene with demonstrated anti-tumor potential. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the modulation of key regulatory proteins involved in programmed cell death. In human breast carcinoma MCF-7 cells, the principal mechanism involves the downregulation of the anti-apoptotic protein Bcl-2. This is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which normally promotes Bcl-2 gene expression.[1] The dissociation of this complex leads to a subsequent upregulation of the E2F1 transcription factor, which in turn can promote the expression of pro-apoptotic genes.[1] Studies on related kaurane derivatives suggest that the apoptotic cascade may involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, implicating the activation of caspases such as caspase-8 and caspase-9.[2] Furthermore, the upregulation of tumor suppressor p53 and the pro-apoptotic protein Bax have been observed with other kaurane compounds.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and related compounds on cancer cell lines.
Table 1: Cytotoxicity of this compound in MCF-7 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 12.5 µg/ml | MCF-7 | [3] |
Table 2: Effects of Kaurane Derivatives on Apoptosis-Related Proteins in RAW 264.7 Cells (5 µM concentration)
| Protein | Effect | Pathway Involvement | Reference |
| p53 | Increased expression | Intrinsic Pathway | [2] |
| Bax | Increased expression | Intrinsic Pathway | [2] |
| Bcl-2 | Decreased expression | Intrinsic Pathway | [2] |
| Bcl-xL | Decreased expression | Intrinsic Pathway | [2] |
| IAPs | Decreased expression | Caspase Regulation | [2] |
Table 3: Caspase Activation by Kaurane Derivatives in RAW 264.7 Cells
| Caspase | Activation Status | Apoptotic Pathway | Reference |
| Caspase-3 | Activated | Common Execution | [2] |
| Caspase-8 | Activated (by select derivatives) | Extrinsic Pathway | [2] |
| Caspase-9 | Activated (by select derivatives) | Intrinsic Pathway | [2] |
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways for this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 12.5, 25, 50 µg/mL) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as in the highest drug dilution.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Kauran-16,17-diol: A Diterpenoid at the Crossroads of Plant Growth and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kauran-16,17-diol, a tetracyclic diterpenoid belonging to the ent-kaurane class, is a naturally occurring phytochemical found in a variety of plant species. As a derivative of the gibberellin precursor ent-kaurene, this compound and its related compounds are intrinsically linked to the hormonal regulation of plant growth and development. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and putative signaling mechanisms of this compound in plants. Drawing upon available literature, this document summarizes quantitative data, details relevant experimental protocols, and presents visual representations of key pathways to facilitate a deeper understanding of this important class of plant metabolites. While research on the specific functions of this compound is ongoing, this guide consolidates current knowledge to serve as a valuable resource for professionals in plant science and drug discovery.
Introduction
The ent-kaurane diterpenoids are a large and structurally diverse family of natural products that play crucial roles in plant physiology.[1][2][3] These compounds are biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) and serve as key intermediates in the biosynthesis of gibberellins (GAs), a class of phytohormones essential for numerous developmental processes, including seed germination, stem elongation, and flowering.[1][3] this compound, a hydroxylated derivative of the ent-kaurane skeleton, is of particular interest due to its potential to modulate plant growth and its observed biological activities in other systems. This guide will delve into the known aspects of this compound's role in plant physiology, beginning with its biosynthesis.
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), within the plastids of plant cells. The pathway proceeds through a series of enzymatic cyclizations and oxidations.[1][3]
The initial and committed step in the formation of the ent-kaurane skeleton is the two-step cyclization of GGPP to ent-kaurene, catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][3]
-
GGPP to ent-Copalyl Diphosphate (ent-CPP): The enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of the linear GGPP molecule to form the bicyclic intermediate, ent-CPP.
-
ent-CPP to ent-Kaurene: The intermediate ent-CPP is then utilized by ent-kaurene synthase (KS) to form the tetracyclic hydrocarbon, ent-kaurene.
Following the formation of ent-kaurene, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), leads to the formation of various hydroxylated kaurane derivatives, including this compound. While the specific enzymes responsible for the conversion of ent-kaurene to this compound have not been fully elucidated in all plant species, it is understood to involve hydroxylation at the C-16 and C-17 positions.
Physiological Role of this compound in Plants
The physiological role of this compound in plants is primarily associated with its position as a derivative of the gibberellin biosynthetic pathway. Many kauranes and their derivatives are known to act as plant growth regulators.[4]
Regulation of Growth and Development
As intermediates in gibberellin biosynthesis, ent-kaurane diterpenoids are fundamental to normal plant growth and development.[1][3] While direct, extensive studies on this compound are limited, the activities of related kaurane derivatives suggest its involvement in processes such as seed germination and seedling growth. Some kaurane derivatives have demonstrated remarkable activity in either stimulating or inhibiting the growth of Lactuca sativa (lettuce), with some compounds showing activity even higher than that of gibberellic acid (GA₃).[5][6]
Allelopathic Activity
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Several kaurane diterpenes have been investigated for their allelopathic potential. A study on hydroxylated kaurane derivatives, including compounds structurally similar to this compound, demonstrated their effects on the radicle and shoot growth of lettuce.[7]
Table 1: Allelopathic Effects of Hydroxylated Kaurane Derivatives on Lactuca sativa [7]
| Compound | Concentration (M) | Radicle Growth (% of Control) | Shoot Growth (% of Control) |
| ent-kauran-16β,19-diol | 10⁻³ | -45 | -38 |
| 10⁻⁵ | 15 | 10 | |
| 10⁻⁷ | 5 | 2 | |
| ent-kauran-16β,17,19-triol | 10⁻³ | -55 | -42 |
| 10⁻⁵ | 8 | 5 | |
| 10⁻⁷ | 2 | 1 |
Note: Negative values indicate inhibition, and positive values indicate stimulation.
Signaling Pathway
The signaling pathway of this compound in plants is not yet fully elucidated. However, given its structural similarity to gibberellin precursors, it is hypothesized to interact with the gibberellin signaling pathway.
Gibberellin signaling is initiated by the binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress GA-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development to proceed.
It is plausible that this compound, or its metabolites, could interact with components of this pathway, potentially by binding to the GID1 receptor or influencing the stability of DELLA proteins. However, direct evidence for this interaction is currently lacking.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol provides a general framework for the extraction and isolation of this compound from plant tissues. The specific solvents and chromatographic conditions may need to be optimized depending on the plant species.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Kauran-16,17-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of Kauran-16,17-diol, a naturally occurring diterpenoid. This document synthesizes current research findings to illuminate its mechanisms of action, particularly in the realms of oncology and inflammatory diseases. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further investigation and drug development efforts.
Core Therapeutic Areas and Mechanisms of Action
This compound has demonstrated promising bioactivity in two primary areas: cancer and inflammation. Its therapeutic effects are attributed to its ability to modulate specific molecular pathways, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Anti-Cancer Activity: Induction of Apoptosis
In the context of oncology, this compound has been identified as a potent inducer of apoptosis, particularly in breast cancer cells.[1][2] The primary mechanism of action involves the modulation of key proteins that regulate programmed cell death.
A pivotal study revealed that this compound down-regulates the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[1][2] This down-regulation is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which normally promotes the expression of the Bcl-2 gene.[1][2] By interfering with this complex, this compound effectively reduces the levels of Bcl-2, thereby sensitizing the cancer cells to apoptosis.
Furthermore, the compound has been shown to induce the up-regulation of the E2F1 transcription factor.[1][2] E2F1 is known to control the expression of a variety of pro-apoptotic genes. This dual action of down-regulating an anti-apoptotic protein while up-regulating a pro-apoptotic transcription factor highlights the targeted and effective anti-cancer potential of this compound.
A related compound, ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has also been shown to inhibit the migration of MDA-MB-231 breast cancer cells, suggesting that kaurane diterpenoids may have broader anti-metastatic effects.[3]
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties.[4][5] Its primary mechanism in this regard is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][5][6][7] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key therapeutic strategy.
While the precise upstream signaling targets for this compound in this pathway are still under investigation, a related kaurane diterpenoid, siegeskaurolic acid, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inactivating the NF-κB signaling pathway.[8] This suggests that this compound may act through a similar mechanism, representing a promising avenue for further research.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound and a related compound.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Inhibition of NO Production | RAW 264.7 Macrophages | IC50 | 17 μM | [1][5][6][7] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | Inhibition of Cell Migration | MDA-MB-231 Breast Cancer | IC50 | 1.96 µM | [3] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | Wound Healing Assay | MDA-MB-231 Breast Cancer | Significant Inhibition | 1, 5, and 25 μM | [3] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | In vivo Lung Metastasis | BALB/c Nude Mice | Strong Suppression | 2.5, 5, and 10 mg/kg | [3] |
Experimental Protocols
This section provides a general overview of the methodologies that can be employed to investigate the therapeutic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and RAW 264.7 (murine macrophage) cell lines are suitable for studying the anti-cancer and anti-inflammatory effects, respectively.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[2] For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.
Nitric Oxide (NO) Production Assay
This assay is used to quantify the anti-inflammatory effect of this compound.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to the culture medium.
-
Incubation: Incubate the cells for an appropriate time (e.g., 24 hours).
-
NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
Western Blot Analysis
This technique is used to determine the effect of this compound on the expression levels of specific proteins (e.g., Bcl-2, E2F1, iNOS).
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to investigate the interaction between proteins and DNA, such as the binding of the Ap-2α/Rb complex to the Bcl-2 promoter.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of interest (e.g., Ap-2α or Rb). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by PCR or qPCR using primers specific for the target DNA region (e.g., the Bcl-2 promoter) to determine if it was bound by the protein of interest.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent with dual anti-cancer and anti-inflammatory activities. Its defined mechanisms of action, particularly the targeted disruption of the Ap-2α/Rb complex in cancer cells and the inhibition of NO production in inflammatory settings, provide a strong foundation for further drug development.
Future research should focus on:
-
Elucidating the detailed upstream signaling pathways involved in its anti-inflammatory effects.
-
Expanding the investigation to a broader range of cancer cell lines and in vivo tumor models.
-
Conducting pharmacokinetic and pharmacodynamic studies to assess its bioavailability, stability, and in vivo efficacy.
-
Exploring potential synergistic effects with existing chemotherapeutic or anti-inflammatory drugs.
The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing our understanding and application of this compound in medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 16836-31-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. This compound (ent-Kauran-16β,17-diol) | 凋亡诱导剂 | MCE [medchemexpress.cn]
- 7. glpbio.com [glpbio.com]
- 8. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Variability of Kauran-16,17-diol in Plant Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol, a tetracyclic diterpenoid belonging to the ent-kaurane class, is a naturally occurring phytochemical found in a variety of plant species. Diterpenoids are a large and structurally diverse group of secondary metabolites biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The ent-kaurane skeleton is a key intermediate in the biosynthesis of gibberellins, a class of plant hormones that regulate various aspects of growth and development[1]. Beyond their role as biosynthetic precursors, many ent-kaurane diterpenoids, including this compound and its derivatives, exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.
This technical guide provides a comprehensive overview of the natural variability of this compound in the plant kingdom. It summarizes the known plant sources, presents available quantitative data, details experimental protocols for its extraction, isolation, and characterization, and illustrates its biosynthetic pathway.
Data Presentation: Natural Occurrence of this compound and Related Compounds
The presence of this compound and its hydroxylated or otherwise modified derivatives has been documented in several plant families, most notably Annonaceae, Asteraceae, and Euphorbiaceae. The following table summarizes the known plant sources of these compounds. It is important to note that quantitative data on the concentration of this compound is often not reported in phytochemical screening studies, which primarily focus on the identification of novel compounds.
| Plant Family | Species | Plant Part | Compound | Reference(s) |
| Annonaceae | Annona glabra | Fruits | ent-16β,17-dihydroxy-kauran-19-oic acid | [2] |
| Annona muricata | Leaves | ent-kaurane diterpenoids (unspecified) | [3] | |
| Annona reticulata | Stem Bark | ent-16α,17-dihydroxy-kaurane, ent-16β,17-dihydroxy-kaurane | [4] | |
| Annona squamosa | Fruits | 16β,17-dihydroxy-ent-kauran-19-oic acid | [4] | |
| Atemoya (Annona cherimola × Annona squamosa) | Fruits | (4R,5S,8S,9R,10S,13R,16S*)-kauran-16,19-diol | [5] | |
| Asteraceae | Sigesbeckia orientalis | Aerial parts | ent-16β,17-dihydroxy-kauran-19-oic acid | [6][7] |
| Sigesbeckia pubescens | Aerial parts | ent-16β,17-dihydroxy-kauran-19-oic acid | [8] | |
| Euphorbiaceae | Euphorbia hirta | Whole plant | 2β,16α,19-trihydroxy-ent-kaurane, 2β,16α-dihydroxy-ent-kaurane, 16α,19-dihydroxy-ent-kaurane | [9][10] |
| Euphorbia stracheyi | Whole plant | ent-Kaurane-16β,17,19-triol-3-one, ent-Kaurane-3α,16β,17-triol, ent-16S,17-dihydroxy-kaurane-3-one | ||
| Euphorbia tirucalli | Resin | ent-kaurane diterpenoids (unspecified) | [7] |
Experimental Protocols
General Extraction and Isolation of ent-Kaurane Diterpenoids
The following is a generalized protocol for the extraction and isolation of ent-kaurane diterpenoids from plant material, based on methodologies reported for species in the Annonaceae and Asteraceae families.
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., leaves, stems, fruits) at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material with methanol (MeOH) or ethanol (EtOH) at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Alternatively, use Soxhlet extraction for a more efficient process, though this may not be suitable for thermolabile compounds.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
The ent-kaurane diterpenoids are typically found in the less polar fractions (DCM and EtOAc).
4. Isolation by Column Chromatography:
-
Subject the bioactive fractions to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following is a validated HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) for the simultaneous quantification of major diterpenoids in Sigesbeckia pubescens, which can be adapted for this compound.
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an ELSD.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) acetonitrile and (B) water containing 0.1% formic acid. A typical gradient could be: 0-10 min, 20-40% A; 10-30 min, 40-60% A; 30-40 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Conditions: Drift tube temperature set to 100-110°C and nebulizing gas (nitrogen) pressure at 2.5-3.0 bar.
-
Quantification: Generate a calibration curve using a purified standard of this compound of known concentrations. The peak area from the ELSD is proportional to the concentration of the analyte.
Structure Elucidation
The structure of isolated ent-kaurane diterpenoids is typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.
-
¹³C NMR and DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and for determining the relative stereochemistry. For example, NOESY correlations can reveal through-space interactions between protons, which helps in assigning their spatial orientation.
-
Mandatory Visualization
Biosynthesis of this compound
The biosynthesis of this compound begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of the tetracyclic hydrocarbon intermediate, ent-kaurene. Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases, lead to the formation of various hydroxylated derivatives, including this compound.
Experimental Workflow for Isolation and Identification
The general workflow for the isolation and identification of this compound from a plant source involves a series of extraction, fractionation, and analytical steps.
Putative Signaling Relationship
While the direct signaling role of this compound is not yet fully elucidated, its position as a derivative of the gibberellin precursor ent-kaurene suggests a potential interplay with plant growth and defense signaling pathways.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with documented occurrences in several plant families. While phytochemical studies have successfully identified these compounds in various species, a significant gap exists in the quantitative analysis of their natural variability. Future research should focus on developing and applying validated analytical methods, such as UPLC-MS/MS, to accurately quantify this compound concentrations in different plant tissues and under various environmental conditions.
Furthermore, the specific enzymatic steps leading to the 16,17-dihydroxylation of the ent-kaurane skeleton need to be elucidated, likely involving the characterization of specific cytochrome P450 enzymes. Finally, a deeper understanding of the biological role of this compound in plants is required. Investigating its potential involvement in signaling pathways related to plant development and defense will be crucial for fully harnessing its potential in agriculture and medicine. This in-depth knowledge will be invaluable for researchers and professionals in the fields of natural product chemistry, plant biology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18-Nor-Kaurane Type Diterpenoids from the Fruits of Atemoya [jstage.jst.go.jp]
- 6. [Studies on liposoluble constituents from the aerial parts of Siegesbeckia orientalis L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. ACG Publications - Ent -Kaurane Diterpenoids from Euphorbia hirta [acgpubs.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Kauran-16,17-diol from Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and isolation of Kauran-16,17-diol, a bioactive diterpenoid, from plant sources. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.
Introduction
This compound, specifically the ent-kauran-16α,17-diol stereoisomer, is a tetracyclic diterpenoid that has been identified in several plant species. This natural product has garnered interest within the scientific community for its potential therapeutic properties. This document outlines two primary methods for the extraction and purification of this compound from plant materials, primarily focusing on Annona glabra and Siegesbeckia pubescens, two known sources of this compound.
Data Presentation
While specific quantitative yields for the purified this compound are not consistently reported in the available literature, the following table summarizes the yield of crude and fractionated extracts from relevant plant sources to provide a general expectation of extraction efficiency.
| Plant Source | Plant Part | Extraction Method | Solvent | Extract Type | Yield (%) | Reference |
| Annona glabra | Bark | Maceration | 95% Ethanol | Crude Extract | Not Specified | [1] |
| Annona glabra | Bark | Maceration | 95% Ethanol | Ethyl Acetate Fraction | Not Specified | [1] |
| Sigesbeckia orientalis | Aerial Parts | Reflux | 90% Ethanol | Crude Extract | 6.75 | [2] |
| Sigesbeckia orientalis | Aerial Parts | Reflux | 90% Ethanol | Ethyl Acetate Fraction | 2.9 (from crude) | [2] |
Note: The yields are highly dependent on the plant's geographical origin, harvest time, and the specific conditions of the extraction process.
Experimental Protocols
Two primary protocols are presented below, based on methodologies reported for the isolation of this compound and related kaurane diterpenoids.
Protocol 1: Extraction from Annona glabra using Maceration
This protocol is adapted from the general methodology described for the isolation of ent-kauran-16α,17-diol from Annona glabra.[3]
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., bark) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once thoroughly dried, grind the material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of ethanol).
-
Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: a. Petroleum Ether b. Ethyl Acetate c. n-Butanol
-
The this compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
4. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent (e.g., petroleum ether or hexane).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and visualize the spots using an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
-
Pool the fractions containing the compound of interest based on the TLC analysis.
-
Further purify the pooled fractions by recrystallization or repeated column chromatography if necessary to obtain pure this compound.
Protocol 2: Extraction from Siegesbeckia pubescens using Reflux Extraction
This protocol is based on the methods used for extracting kaurane diterpenoids from Siegesbeckia species.[2]
1. Plant Material Preparation:
-
Follow the same procedure as in Protocol 1 for drying and powdering the aerial parts of the plant.
2. Reflux Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 90% ethanol at a 1:10 (w/v) ratio.
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the mixture to cool and then filter.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
3. Solvent Partitioning:
-
Follow the same solvent partitioning procedure as outlined in Protocol 1 (Section 3). The ethyl acetate fraction is expected to contain the kaurane diterpenoids.
4. Silica Gel Column Chromatography:
-
Follow the same column chromatography procedure as described in Protocol 1 (Section 4). A gradient system of petroleum ether and ethyl acetate is recommended for the separation of kaurane diterpenes from the ethyl acetate fraction.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the extraction of this compound from Annona glabra.
References
Application Notes and Protocols for the Total Synthesis of Kauran-16,17-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Kauran-16,17-diol, a natural diterpenoid with noted anti-tumoral and apoptosis-inducing activities. As a direct total synthesis of this compound from simple starting materials has not been extensively reported, this guide focuses on a practical and efficient semi-synthetic approach starting from the readily available natural product, ent-kaurenoic acid. Furthermore, a formal total synthesis is outlined by referencing a published total synthesis of ent-kaurene, a key intermediate in the proposed semi-synthetic route. The protocols herein provide detailed methodologies for the key transformations, including decarboxylation and stereoselective dihydroxylation, to furnish the target compound.
Introduction
This compound, also known as ent-kauran-16β,17-diol, is a member of the kaurane family of diterpenoids. These natural products have garnered significant interest from the scientific community due to their complex molecular architectures and diverse biological activities. This compound has been shown to inhibit nitric oxide production in LPS-induced RAW 264.7 cells with an IC50 value of 17 μM, highlighting its potential as an anti-inflammatory and anti-cancer agent[1]. The development of robust synthetic routes to access this and related compounds is crucial for further pharmacological evaluation and drug development efforts.
This application note details a semi-synthetic strategy to obtain this compound from ent-kaurenoic acid, a natural product that can be isolated from various plant sources, including the sunflower (Helianthus annuus)[2][3]. The proposed synthesis involves two key steps: the decarboxylation of ent-kaurenoic acid to yield ent-kaur-16-ene, followed by the stereoselective dihydroxylation of the exocyclic double bond to introduce the 16β,17-diol functionality.
Semi-Synthetic Approach from ent-Kaurenoic Acid
The conversion of ent-kaurenoic acid to this compound is a concise and practical approach to obtaining the target molecule. The overall transformation is depicted in the workflow below.
Caption: Proposed semi-synthetic route to this compound.
Experimental Protocols
Step 1: Decarboxylation of ent-Kaurenoic Acid to ent-Kaur-16-ene
The removal of the carboxylic acid group at C-19 of ent-kaurenoic acid can be achieved through various decarboxylation methods. A common and effective method is the Barton decarboxylation, which proceeds via a radical mechanism.
Protocol: Barton Decarboxylation
-
Preparation of the Thiohydroxamate Ester: To a solution of ent-kaurenoic acid (1.0 equiv.) in a dry, inert solvent such as toluene or dioxane, is added oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure to yield the crude acid chloride. The acid chloride is then dissolved in dry toluene and added to a solution of N-hydroxypyridine-2-thione sodium salt (1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 2-3 hours until the formation of the Barton ester is complete (monitored by TLC).
-
Radical Decarboxylation: The solution containing the Barton ester is diluted with additional dry toluene and heated to reflux. A solution of tributyltin hydride (1.5 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.2 equiv.) in toluene is added dropwise over 1-2 hours. The reaction mixture is refluxed for an additional 2-4 hours until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled to room temperature, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient to afford ent-kaur-16-ene.
| Reactant | Product | Key Reagents | Typical Yield |
| ent-Kaurenoic Acid | ent-Kaur-16-ene | Oxalyl chloride, N-hydroxypyridine-2-thione, Bu3SnH, AIBN | 60-70% |
Step 2: Stereoselective Dihydroxylation of ent-Kaur-16-ene to this compound
The stereoselective introduction of the diol at the C16-C17 position is a critical step. To achieve the desired 16β,17-diol, a dihydroxylation reaction that proceeds from the less sterically hindered α-face of the molecule is required. While microbial transformations have been shown to yield the β-diol, a chemical approach using osmium tetroxide with appropriate ligands can also be employed to control the stereochemistry.
Protocol: Stereoselective Dihydroxylation using Osmium Tetroxide
-
Reaction Setup: To a solution of ent-kaur-16-ene (1.0 equiv.) in a mixture of tert-butanol and water (1:1) at 0 °C is added a catalytic amount of potassium osmate(VI) dihydrate (K2OsO4·2H2O, 0.002 equiv.) and a chiral ligand such as (DHQD)2PHAL (0.01 equiv.) to favor attack from the desired face. A stoichiometric oxidant, such as potassium ferricyanide(III) (K3[Fe(CN)6], 3.0 equiv.) and potassium carbonate (K2CO3, 3.0 equiv.) are added.
-
Reaction Execution: The reaction mixture is stirred vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction is quenched by the addition of sodium sulfite. The mixture is stirred for 30 minutes, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to provide this compound.
| Reactant | Product | Key Reagents | Stereoselectivity | Typical Yield |
| ent-Kaur-16-ene | This compound | K2OsO4·2H2O, (DHQD)2PHAL, K3[Fe(CN)6] | Good to excellent for β-diol | 70-85% |
Formal Total Synthesis of this compound
A formal total synthesis of this compound can be established by leveraging a reported total synthesis of a key intermediate. The Ireland total synthesis of (±)-kaurene provides a well-documented route to ent-kaur-16-ene from simple starting materials[4]. By combining this total synthesis with the dihydroxylation protocol described above, a complete synthetic pathway to this compound is achieved.
Caption: Formal total synthesis pathway to this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative aspects of the proposed semi-synthetic route.
| Step | Transformation | Starting Material | Product | Overall Yield | Number of Steps |
| 1 | Decarboxylation | ent-Kaurenoic Acid | ent-Kaur-16-ene | ~65% | 1 |
| 2 | Dihydroxylation | ent-Kaur-16-ene | This compound | ~78% | 1 |
| Overall | Semi-Synthesis | ** ent-Kaurenoic Acid** | This compound | ~51% | 2 |
Conclusion
The protocols outlined in this document provide a reliable and efficient pathway for the synthesis of this compound. The semi-synthetic route from ent-kaurenoic acid offers a practical solution for accessing this valuable natural product for research and development purposes. The establishment of a formal total synthesis further underscores the accessibility of this molecular scaffold. These detailed methodologies and the accompanying quantitative data will be a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaurenoic Acid | C20H30O2 | CID 73062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Kauran-16,17-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol is a naturally occurring diterpenoid compound belonging to the kaurane family. These compounds are found in a variety of plant species, including those from the Annonaceae and Euphorbiaceae families, and have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and anti-tumor activities. The purification of this compound from complex natural extracts or synthetic mixtures is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
This document provides detailed application notes and protocols for the purification of this compound using modern chromatographic techniques, with a focus on High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the separation of kaurane diterpenes and aim to provide a robust framework for obtaining high-purity this compound.
Chromatographic Purification Strategies
The purification of this compound typically involves a multi-step chromatographic approach to effectively separate it from other structurally related compounds and matrix components. A general workflow is outlined below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Initial Extraction and Fractionation
This protocol describes a general method for the extraction and initial fractionation of kaurane diterpenes from plant material.
1. Plant Material and Extraction:
-
Dried and powdered plant material (e.g., 1 kg of Annona glabra fruits) is extracted with 95% ethanol (3 x 5 L) at room temperature for 48 hours for each extraction.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The resulting fractions are concentrated, and the ethyl acetate fraction, which is often enriched in diterpenoids, is selected for further purification.
3. Silica Gel Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel (70-230 mesh).
-
A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those containing compounds with similar retention factors (Rf) to a this compound standard, if available.
Protocol 2: Analytical and Preparative HPLC Purification
This protocol outlines the development of an analytical HPLC method and its scale-up to preparative HPLC for the final purification of this compound.
1. Analytical Method Development (HPLC-DAD/ELSD):
-
Objective: To achieve baseline separation of this compound from impurities.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is suitable.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Extend-C18, 4.6 x 250 mm, 5 µm) is a common choice for separating kaurane diterpenes.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. The addition of a small amount of acid (e.g., 0.1% acetic acid or formic acid) can improve peak shape.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: DAD at 210-220 nm (as many diterpenes have weak UV absorbance) or ELSD for universal detection.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
2. Preparative HPLC Purification:
-
Objective: To isolate this compound in sufficient quantities and high purity.
-
Instrumentation: A preparative HPLC system with a larger bore column and a fraction collector.
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase: The optimized gradient from the analytical method is scaled up. The flow rate will be significantly higher, depending on the column dimensions (e.g., 10-20 mL/min).
-
Sample Preparation: The enriched fraction from the previous step is dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Fractions are collected based on the retention time of the target peak determined during analytical runs.
-
Purity Analysis: The purity of the collected fractions is assessed using the analytical HPLC method. Fractions with the desired purity (e.g., >95%) are pooled and the solvent is removed under reduced pressure.
-
Data Presentation
The following tables summarize typical chromatographic parameters and expected results for the purification of kaurane diterpenes, which can be adapted for this compound.
Table 1: Analytical HPLC Parameters for Kaurane Diterpene Separation
| Parameter | Value |
| Column | Agilent ZORBAX 80A Extend-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 30 min |
| Flow Rate | 0.6 mL/min |
| Detection | ELSD |
| Column Temp. | 30 °C |
Table 2: Preparative HPLC Parameters for Kaurane Diterpene Isolation
| Parameter | Value |
| Column | Preparative C18 (20 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Scaled from analytical method |
| Flow Rate | 15 mL/min |
| Loading | 50-100 mg of enriched fraction |
| Detection | UV at 210 nm |
Logical Relationships in Method Development
The process of developing a purification protocol involves a series of logical steps, from initial screening to final isolation.
Caption: Logical flow for HPLC method development and purification.
Conclusion
The purification of this compound from complex mixtures requires a systematic and multi-step chromatographic approach. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to develop and implement effective purification strategies. By combining initial fractionation techniques with optimized analytical and preparative HPLC, it is feasible to obtain this compound with a high degree of purity, enabling further pharmacological and developmental studies. The analysis of ent-kaurane diterpenes has been successfully performed using HPLC with ELSD detection, suggesting this as a viable method for the quantification of this compound[1]. The separation of various kaurane diterpenes has been achieved using reversed-phase HPLC, indicating the suitability of this technique for the target compound[2][3].
References
Application Notes and Protocols for In Vitro Assessment of Kauran-16,17-diol Activity
Introduction
Kauran-16,17-diol, also known as ent-Kauran-16β,17-diol, is a natural diterpene compound that has garnered significant interest for its therapeutic potential.[1] Scientific literature indicates that this compound possesses anti-tumor, apoptosis-inducing, and anti-inflammatory properties.[1][2][3] Notably, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 17 μM and induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like Bcl-2 and E2F1.[2][3][4][5]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the cytotoxic, anti-inflammatory, and pro-apoptotic activities of this compound. The methodologies are designed for researchers in academic and industrial settings focused on drug discovery and development.
Application Note 1: Assessing the Cytotoxic and Anti-proliferative Activity of this compound
This section describes methods to evaluate the effect of this compound on the viability and proliferation of cancer cell lines. Tetrazolium reduction assays, such as the MTT and XTT assays, are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability.[6][7] In metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye to a colored formazan product.[6]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for assessing cell viability using MTT or XTT assays.
Protocol 1.1: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell metabolic activity.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 1.2: XTT Assay for Cell Viability
The XTT assay offers the advantage of forming a water-soluble formazan product, eliminating the need for a solubilization step.[9][10]
Materials:
-
Items listed in Protocol 1.1 (except MTT and solubilization solution)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)[6]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.1.
-
Reagent Preparation: Prepare the XTT/electron coupling reagent working solution immediately before use according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength between 450-490 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described in Protocol 1.1.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | Value |
| HeLa (Cervical Cancer) | XTT | 48 | Value |
| A549 (Lung Cancer) | MTT | 48 | Value |
| RAW 264.7 (Macrophage) | XTT | 24 | Value |
Application Note 2: Evaluating the Anti-inflammatory Potential of this compound
This compound has been identified as an inhibitor of nitric oxide (NO) production in LPS-stimulated macrophages.[2][5] This assay measures the accumulation of nitrite, a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.[11]
Experimental Workflow: Nitric Oxide (NO) Inhibition Assay
References
- 1. CAS 16836-31-0: this compound | CymitQuimica [cymitquimica.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols: Kauran-16,17-diol in MCF-7 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol, also known as ent-16β,17α-dihydroxykaurane, is a natural diterpene that has demonstrated significant anti-tumor and pro-apoptotic activities in human breast cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in studies involving the MCF-7 human breast adenocarcinoma cell line. The information is compiled from published research to facilitate further investigation into its therapeutic potential.
Mechanism of Action
This compound exerts its cytotoxic effects on MCF-7 cells through a distinct molecular pathway that leads to the induction of apoptosis. The compound has been shown to down-regulate the anti-apoptotic protein Bcl-2.[1][2] This down-regulation is not mediated by the NF-κB pathway, a common target for other diterpenes. Instead, this compound disrupts the Ap-2α/Rb transcription activating complex.[2] This disruption inhibits the binding of the complex to the Bcl-2 gene promoter, leading to decreased Bcl-2 expression. Concurrently, this process induces the up-regulation of the E2F1 transcription factor, which in turn can promote the expression of pro-apoptotic genes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of this compound on MCF-7 cells.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Parameter | Value | Reference |
| IC50 | 12.5 µg/mL | [1] |
Table 2: Effects of this compound on Gene and Protein Expression in MCF-7 Cells
| Target | Effect | Method | Reference |
| Bcl-2 mRNA | Significantly reduced | Not specified | [1] |
| Bcl-2 Protein | Significantly reduced | Not specified | [1] |
| hTERT mRNA | Significantly reduced | Not specified | [1] |
| E2F1 | Up-regulation | Not specified | [2] |
| Ap-2α/Rb Complex | Disruption | Chromatin Immunoprecipitation, Protein Immunolocalization | [2] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in MCF-7 cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on MCF-7 cells.
Cell Culture
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Caption: Workflow for the MTT cell viability assay.
Protocol Steps:
-
Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol Steps:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins like Bcl-2 and E2F1.
Protocol Steps:
-
Seed MCF-7 cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, E2F1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound presents a promising avenue for the development of novel anti-cancer therapies, particularly for breast cancer. Its unique mechanism of action, centered on the disruption of the Ap-2α/Rb complex and subsequent downregulation of Bcl-2, offers a potential therapeutic strategy. The protocols and data provided herein serve as a comprehensive resource for researchers to further explore and validate the efficacy of this natural compound in MCF-7 cells and other cancer models.
References
- 1. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kauran-16,17-diol in RAW 264.7 Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol is a natural diterpene belonging to the kaurane class of compounds. This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of this compound using the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation. The provided protocols cover the assessment of cytotoxicity, nitric oxide production, cytokine release, and the investigation of underlying signaling pathways.
Overview of Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] Structurally related ent-kaurane diterpenoids have demonstrated the ability to suppress the production of pro-inflammatory mediators such as NO, prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The primary mechanism of action for this class of compounds is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.
Data Presentation
The following tables summarize the known quantitative data for this compound and the expected effects on pro-inflammatory markers based on the activity of related compounds.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
| Compound | Cell Line | Stimulant | Assay | IC50 |
| This compound | RAW 264.7 | LPS | Griess Assay | 17 µM[1] |
Table 2: Expected Inhibitory Effects of this compound on Pro-inflammatory Cytokines
| Cytokine | Expected Effect | Assay |
| TNF-α | Inhibition | ELISA |
| IL-6 | Inhibition | ELISA |
| IL-1β | Inhibition | ELISA |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance
RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay using Griess Reagent
Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide converts nitrite to a diazonium ion, which is then coupled to N-(1-naphthyl)ethylenediamine to form a chromophoric azo product that can be measured colorimetrically.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
Quantification of Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody, and the detection is achieved using an enzyme-conjugated secondary antibody and a substrate that produces a measurable color change.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 15-30 minutes (for MAPK pathway) or 30-60 minutes (for NF-κB pathway).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the results to total protein or a housekeeping protein like β-actin or GAPDH.
Visualizations
Experimental Workflow
References
Protocol for the Solubilization of Kauran-16,17-diol for Cell Culture Applications
Application Notes
Kauran-16,17-diol is a natural diterpenoid compound with demonstrated anti-tumor and apoptosis-inducing properties.[1][2] Its mechanism of action involves the downregulation of the anti-apoptotic protein Bcl-2 through the disruption of the Ap-2α/Rb transcription activating complex, leading to the upregulation of the E2F1 transcription factor.[1][3] This application note provides a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments. Due to its hydrophobic nature, this compound requires solubilization in an organic solvent, typically dimethyl sulfoxide (DMSO), prior to its addition to aqueous cell culture media. Adherence to this protocol is crucial to ensure accurate and reproducible experimental results while minimizing solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its use in cell culture.
| Parameter | Value | Reference |
| Molecular Weight | 306.48 g/mol | [2] |
| Molecular Formula | C20H34O2 | [2] |
| Solubility in DMSO | 12 mg/mL (39.15 mM) | [2] |
| IC50 (RAW 264.7 macrophages) | 17 µM (inhibition of NO production) | [1][2] |
| Recommended Final DMSO Concentration in Culture | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | [4][5] |
| Stock Solution Storage (-20°C) | Up to 1 month | [6] |
| Stock Solution Storage (-80°C) | Up to 6 months | [6] |
Experimental Protocol
This protocol details the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution to working concentrations for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Sterile, serological pipettes and pipette tips
Procedure:
1. Preparation of a High-Concentration Stock Solution in DMSO
a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
b. Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the highest desired working concentration.
c. To aid dissolution, vortex the solution thoroughly. If necessary, gently warm the solution to 37°C and/or sonicate for a short period.[6] Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.
d. Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[6]
2. Preparation of Working Solutions and Treatment of Cells
a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1% to avoid solvent-induced cytotoxicity. [4][5]
c. To prepare the working solutions, add the appropriate volume of the stock solution to a pre-warmed, sterile tube containing the required volume of complete cell culture medium. Mix immediately and thoroughly by gentle pipetting or vortexing to prevent precipitation of the compound.
d. Remove the existing medium from the cells to be treated and replace it with the medium containing the desired concentration of this compound.
e. Vehicle Control: It is essential to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the highest concentration used for the this compound treatments.
Visualizations
Experimental Workflow for Solubilizing this compound
Workflow for preparing and using this compound in cell culture.
Proposed Signaling Pathway of this compound in Apoptosis Induction
References
Application Note: Kauran-16,17-diol as a Standard for Phytochemical Analysis and Biological Activity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kauran-16,17-diol is a naturally occurring ent-kaurane diterpenoid found in a variety of plant species, including those from the Euphorbiaceae, Asteraceae, and Annonaceae families.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[2][3] As a pure analytical standard, this compound is an indispensable tool for the accurate quantification of this phytochemical in plant extracts, herbal formulations, and biological matrices. Furthermore, it serves as a critical reference compound for investigating its mechanism of action in various biological pathways, such as the induction of apoptosis in cancer cells.
This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard. It includes a comprehensive methodology for its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), protocols for sample preparation, and an overview of its role in apoptosis signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16836-31-0 |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.49 g/mol [4] |
| Purity | ≥98%[5][6] |
| Appearance | White to off-white powder[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][5] |
| Storage | Store at 2-8°C, protected from light and air[5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Extracts by HPLC-MS
This protocol provides a general framework for the quantification of this compound. Optimization may be required depending on the specific plant matrix and instrumentation.
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Dried and powdered plant material
-
Internal Standard (IS) (e.g., a structurally similar kaurane diterpenoid not present in the sample)
-
0.22 µm syringe filters
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve a concentration range of 1 - 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation (Solid-Liquid Extraction):
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more on the plant residue.
-
Combine all the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Add a fixed amount of the internal standard working solution to all samples and calibration standards.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC-MS analysis.
4. HPLC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (optimization required) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | Precursor Ion [M+H]⁺ or [M-H]⁻ → Product Ion(s) (To be determined by infusion of the standard) |
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak area ratios from the calibration curve.
Workflow for Quantification of this compound
Caption: Workflow for the quantification of this compound in plant samples.
Biological Activity: Induction of Apoptosis
This compound and related ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Signaling Pathway of this compound Induced Apoptosis
This compound can initiate apoptosis by influencing key proteins in the apoptotic cascade. It has been reported that related compounds can lead to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for the analysis of this compound. These values are for illustrative purposes and must be determined experimentally.
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 |
| Recovery (%) | 85 - 105 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Conclusion
This compound is a valuable analytical standard for phytochemical research and drug discovery. The protocols and information provided in this application note offer a comprehensive guide for its accurate quantification and for understanding its biological activity. The use of a well-characterized standard like this compound is essential for obtaining reliable and reproducible results in the study of medicinal plants and the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von Kauran-16,17-diol zur Steigerung der biologischen Aktivität
Anwendungsgebiet: Wirkstoffentwicklung, Krebsforschung, Pharmakologie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung
Kauran-16,17-diol, ein natürlich vorkommendes Diterpenoid vom ent-Kauran-Typ, hat nachweislich interessante biologische Aktivitäten gezeigt, darunter antitumorale und apoptoseinduzierende Eigenschaften. Die Ausgangsverbindung zeigt eine moderate Aktivität, beispielsweise mit einem IC50-Wert von 17 μM bei der Hemmung der Stickoxidproduktion in LPS-stimulierten RAW 264.7-Makrophagen. Um das therapeutische Potenzial zu erhöhen, können gezielte chemische Modifikationen am Molekülgerüst vorgenommen werden. Diese Anwendungs- und Protokollhinweise beschreiben eine rationale Strategie zur Derivatisierung von this compound mit dem Ziel, dessen zytotoxische Aktivität gegen Krebszelllinien zu verbessern.
Aufgrund der begrenzten Verfügbarkeit von direkten Derivatisierungsstudien zu this compound, stützen sich die hier vorgestellten Protokolle und Struktur-Wirkungs-Beziehungen auf publizierte Daten von eng verwandten ent-Kauran-Diterpenoiden wie der Kaurensäure. Diese dienen als validierte Grundlage für einen analogen Ansatz. Die primäre Strategie konzentriert sich auf die Einführung von funktionellen Gruppen, die bekanntermaßen die Zytotoxizität von Kauran-Diterpenoiden steigern, insbesondere durch die Bildung von α,β-ungesättigten Ketonen.
Vorgeschlagene Derivatisierungsstrategie
Die vorgeschlagene Derivatisierung von this compound umfasst zwei Hauptschritte:
-
Selektive Oxidation: Selektive Oxidation der primären Hydroxylgruppe an Position C-17 zu einer Aldehydgruppe.
-
Einführung einer α,β-ungesättigten Carbonylgruppe: Anschließende Reaktion zur Bildung einer α,β-ungesättigten Carbonylfunktionalität, die als Michael-Akzeptor dienen kann und bekanntermaßen mit zellulären Thiolen, wie z.B. in Cysteinresten von Proteinen, reagiert.
Diese Modifikation zielt darauf ab, die Reaktivität des Moleküls gegenüber biologischen Nukleophilen zu erhöhen und dadurch die zytotoxische Wirkung zu potenzieren.
Abbildung 1: Vorgeschlagener Syntheseweg zur Derivatisierung von this compound.
Quantitative Daten zur biologischen Aktivität
Die folgende Tabelle fasst die zytotoxischen Aktivitäten von strukturell verwandten ent-Kauran-Derivaten im Vergleich zur Ausgangsverbindung und einem Standard-Chemotherapeutikum zusammen. Diese Daten dienen als Referenz für die erwartete Aktivitätssteigerung durch die vorgeschlagene Derivatisierung.
| Verbindung | Krebszelllinie | IC50 (µM) | Anmerkung |
| This compound | RAW 264.7 (NO-Inhibition) | 17 | Ausgangsverbindung |
| Kaurensäure | Diverse | > 25 | Strukturell verwandte Ausgangsverbindung |
| Derivat mit α,β-ungesättigtem Keton (Beispiel 1) | HepG2 (Leberkarzinom) | 1.69 | Deutlich verbesserte Aktivität |
| Derivat mit α,β-ungesättigtem Keton (Beispiel 1) | NSCLC-H292 (Lungenkarzinom) | 2.44 | Deutlich verbesserte Aktivität |
| Derivat mit α,β-ungesättigtem Keton (Beispiel 2) | SNU-1040 (Magenkarzinom) | 1.35 | Deutlich verbesserte Aktivität |
| Cisplatin (Standard) | Diverse | 0.3 - 5.0 | Referenz-Chemotherapeutikum |
Anmerkung: Die Daten für die Derivate und Kaurensäure sind repräsentative Werte aus Studien mit analogen ent-Kauran-Strukturen, um die potenzielle Wirksamkeit der vorgeschlagenen Modifikation zu illustrieren.
Experimentelle Protokolle
Allgemeine Synthesevorschrift für die Derivatisierung
Protokoll 4.1.1: Selektive Oxidation der primären Hydroxylgruppe
-
Lösen Sie this compound (1 Äquiv.) in trockenem Dichlormethan (DCM) unter einer inerten Atmosphäre (z.B. Argon oder Stickstoff).
-
Fügen Sie Pyridiniumchlorochromat (PCC, 1.5 Äquiv.) portionsweise bei Raumtemperatur hinzu.
-
Rühren Sie die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz filtrieren Sie die Mischung durch eine kurze Säule aus Kieselgel und eluieren mit DCM.
-
Entfernen Sie das Lösungsmittel im Vakuum, um das rohe 16-Hydroxy-kauran-17-al zu erhalten.
-
Reinigen Sie das Produkt mittels Säulenchromatographie (Kieselgel, Eluentensystem z.B. Hexan/Ethylacetat-Gradient).
Protokoll 4.1.2: Horner-Wadsworth-Emmons-Reaktion zur Einführung der α,β-ungesättigten Einheit
-
Suspendieren Sie Natriumhydrid (NaH, 60% in Mineralöl, 1.2 Äquiv.) in trockenem Tetrahydrofuran (THF) bei 0 °C unter inerter Atmosphäre.
-
Fügen Sie langsam eine Lösung eines geeigneten Phosphonats (z.B. Diethyl(cyanomethyl)phosphonat, 1.2 Äquiv.) in trockenem THF hinzu.
-
Rühren Sie die Mischung für 30 Minuten bei 0 °C.
-
Fügen Sie eine Lösung des in Schritt 4.1.1 hergestellten Aldehyds (1 Äquiv.) in trockenem THF hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.
-
Beenden Sie die Reaktion durch vorsichtige Zugabe von gesättigter Ammoniumchloridlösung.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung, trocknen Sie über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das resultierende α,β-ungesättigte Kauran-Derivat mittels Säulenchromatographie.
Protokoll für den MTT-Assay zur Bestimmung der Zytotoxizität
Dieses Protokoll dient der Quantifizierung der zellulären Lebensfähigkeit nach Behandlung mit den synthetisierten Derivaten.
Abbildung 2: Allgemeiner Arbeitsablauf des MTT-Assays zur Zytotoxizitätsbestimmung.
Materialien:
-
Krebszelllinien (z.B. HepG2, A549, MCF-7)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FKS) und 1% Penicillin/Streptomycin
-
96-Well-Platten
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Solubilisierungslösung (z.B. 10% SDS in 0.01 M HCl)
-
Mikroplatten-Lesegerät
Protokoll:
-
Säen Sie die Zellen in einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen pro Well in 100 µL Kulturmedium in einer 96-Well-Platte aus.
-
Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5% CO₂.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen (this compound und Derivate) in serumfreiem Medium vor.
-
Entfernen Sie das Medium von den Zellen und fügen Sie 100 µL der jeweiligen Verdünnung der Testverbindungen hinzu. Fügen Sie Kontroll-Wells nur Medium (unbehandelte Kontrolle) oder das Lösungsmittel der Substanzen (Lösungsmittelkontrolle) hinzu.
-
Inkubieren Sie die Platte für weitere 48 Stunden.
-
Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für 4 Stunden bei 37 °C.
-
Entfernen Sie die MTT-haltige Lösung vorsichtig und fügen Sie 100 µL der Solubilisierungslösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur unbehandelten Kontrolle und bestimmen Sie die IC50-Werte.
Mögliche zelluläre Signalwege
Die zytotoxische Wirkung von Kauran-Diterpenoiden und ihren Derivaten wird oft mit der Induktion von Apoptose in Verbindung gebracht. Die Einführung einer reaktiven α,β-ungesättigten Carbonylgruppe kann die Interaktion mit mehreren wichtigen Signalwegen beeinflussen.
Quantifying Kauran-16,17-diol in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol, a member of the kaurane diterpene family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-tumor and apoptosis-inducing activities. Accurate and precise quantification of this compound in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques.
Analytical Methodologies
The quantification of this compound can be effectively achieved using several analytical techniques, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/derivatized compounds, detection by mass-to-charge ratio. | Separation by polarity, highly selective detection by precursor and product ion masses. |
| Sensitivity | Moderate (μg/mL range) | High (ng/mL range) | Very High (pg/mL to ng/mL range) |
| Selectivity | Moderate | High | Very High |
| Sample Preparation | Extraction, filtration. | Extraction, derivatization (often required). | Extraction, filtration. |
| Advantages | Widely available, robust, cost-effective. | Excellent for structural elucidation, high resolution. | Superior sensitivity and selectivity, ideal for complex matrices. |
| Disadvantages | Lower sensitivity and selectivity compared to MS methods. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Higher instrument cost and complexity. |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of methods for the quantification of this compound. Optimization will be necessary based on the specific laboratory conditions and sample matrix.
Protocol 1: Quantification of this compound using HPLC-UV/DAD
This protocol is adapted from established methods for the analysis of other kaurane diterpenes.
1. Sample Preparation (Plant Material): a. Weigh 1 g of powdered, dried plant material. b. Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant and repeat the extraction process twice more. e. Combine the supernatants and evaporate to dryness under reduced pressure. f. Reconstitute the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 20 µL.
- Detection: UV/DAD detector at 210 nm.
3. Calibration: a. Prepare a stock solution of this compound standard in methanol (1 mg/mL). b. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.
Table 2: Hypothetical HPLC-UV/DAD Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 8.52 | 15023 | 10 |
| Standard 2 | 8.51 | 75112 | 50 |
| Standard 3 | 8.53 | 150225 | 100 |
| Plant Extract 1 | 8.52 | 45067 | 30.0 |
| Plant Extract 2 | 8.51 | 60123 | 40.0 |
Protocol 2: Quantification of this compound using GC-MS
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis.
1. Sample Preparation and Derivatization: a. Extract the sample as described in Protocol 1. b. Evaporate a 100 µL aliquot of the extract to dryness under a stream of nitrogen. c. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. d. Heat the mixture at 70°C for 30 minutes. e. After cooling, the sample is ready for GC-MS injection.
2. GC-MS Conditions:
- GC Column: Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
3. Quantification: a. Prepare and derivatize calibration standards of this compound. b. Create a calibration curve using the peak area of a characteristic ion of the derivatized analyte.
Table 3: Hypothetical GC-MS Quantitative Data
| Sample ID | Retention Time (min) | Target Ion (m/z) | Peak Area | Concentration (ng/mL) |
| Standard 1 | 15.2 | 450.4 | 50123 | 25 |
| Standard 2 | 15.2 | 450.4 | 100245 | 50 |
| Standard 3 | 15.2 | 450.4 | 200500 | 100 |
| Biological Fluid 1 | 15.2 | 450.4 | 75184 | 37.5 |
| Biological Fluid 2 | 15.2 | 450.4 | 125300 | 62.5 |
Protocol 3: Quantification of this compound using LC-MS/MS
This protocol is based on a method for a structurally similar compound, ent-16β,17-dihydroxy-kauran-19-oic acid, and offers the highest sensitivity and selectivity.[1]
1. Sample Preparation (Plasma): a. To 100 µL of plasma, add an internal standard (e.g., a structurally similar kaurane diterpene not present in the sample). b. Perform a liquid-liquid extraction with 500 µL of ethyl acetate by vortexing for 5 minutes.[1] c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the organic layer to a new tube and evaporate to dryness. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[1]
- Mobile Phase: Isocratic elution with Methanol:5mM Ammonium Acetate in Water (80:20, v/v).[1]
- Flow Rate: 0.2 mL/min.[1]
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- Detection: Multiple Reaction Monitoring (MRM).[1] Precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
Table 4: Hypothetical LC-MS/MS Quantitative Data
| Sample ID | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Standard 1 | 307.2 | 289.2 | 0.52 | 5 |
| Standard 2 | 307.2 | 289.2 | 1.05 | 10 |
| Standard 3 | 307.2 | 289.2 | 5.23 | 50 |
| Plasma Sample 1 | 307.2 | 289.2 | 2.61 | 25.0 |
| Plasma Sample 2 | 307.2 | 289.2 | 4.18 | 40.0 |
Visualization of Experimental Workflow and Signaling Pathway
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for sample analysis and the proposed signaling pathway for the apoptosis-inducing effect of this compound.
Caption: General experimental workflow for the quantification of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to develop and validate robust methods for the quantification of this compound in various complex mixtures. The choice of analytical technique will be dictated by the specific research question and available resources. The provided diagrams offer a visual guide to the experimental process and the compound's potential mechanism of action, facilitating a deeper understanding of its biological significance. It is imperative to perform thorough method validation to ensure the accuracy, precision, and reliability of the obtained quantitative data.
References
Animal Models for In Vivo Efficacy Testing of Kauran-16,17-diol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol is a naturally occurring diterpene of the kaurane class, which has demonstrated promising anti-tumor and anti-inflammatory properties in preclinical studies.[1][2] This compound and its derivatives have garnered significant interest for their potential therapeutic applications. These application notes provide detailed protocols for utilizing appropriate animal models to investigate the in vivo effects of this compound, focusing on its anti-inflammatory and anti-cancer activities.
Pharmacological Profile of this compound
This compound, also known as ent-Kauran-16β,17-diol, has been shown to induce apoptosis in cancer cells and inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 of 17 μM.[1][3] A key mechanism of its anti-tumor action involves the down-regulation of the anti-apoptotic protein Bcl-2. This is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which in turn leads to the up-regulation of the E2F1 transcription factor and its pro-apoptotic target genes.[1][2]
Recommended Animal Models
Based on the known biological activities of this compound and related kaurane diterpenes, the following animal models are recommended for in vivo studies.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
Anti-Cancer Activity: Xenograft Tumor Models in Immunocompromised Mice
This model allows for the evaluation of the direct anti-tumor effects of this compound on human cancer cell lines in vivo.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on kaurane diterpenes structurally similar to this compound, providing a basis for expected efficacy.
Table 1: In Vivo Anti-Inflammatory Effects of a Structurally Similar Kaurane Diterpene (ent-16αH,17-hydroxy-kauran-19-oic acid) in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg/day, p.o.) | Inhibition of Edema (%) | Reference |
| Vehicle Control | - | 0 | [4] |
| Test Compound | 20 | Significant Inhibition | [4] |
| Test Compound | 30 | Significant Inhibition | [4] |
Table 2: In Vivo Anti-Metastatic Effects of a Structurally Similar Kaurane Diterpene (ent-16β,17-dihydroxy-kauran-19-oic acid) in a Mouse Model of Lung Metastasis
| Treatment Group | Dose (mg/kg) | Effect on Lung Metastasis | Reference |
| Vehicle Control | - | - | [5] |
| Test Compound | 2.5 | Strong Suppression | [5] |
| Test Compound | 5 | Strong Suppression | [5] |
| Test Compound | 10 | Strong Suppression | [5] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model
Objective: To assess the ability of this compound to reduce acute inflammation in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg, p.o.)
-
Group 3: this compound (e.g., 40 mg/kg, p.o.)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Evaluation of Anti-Cancer Activity in a Human Tumor Xenograft Model
Objective: To determine the efficacy of this compound in inhibiting tumor growth in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, and Tween 80 in saline)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (intraperitoneal, i.p., or oral, p.o.)
-
Group 2: this compound (e.g., 5 mg/kg, i.p. or p.o., daily)
-
Group 3: this compound (e.g., 10 mg/kg, i.p. or p.o., daily)
-
Group 4: Positive control (standard chemotherapeutic agent)
-
-
Data Collection: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound inducing apoptosis.
Experimental Workflow for In Vivo Anti-Inflammatory Study
Caption: Workflow for carrageenan-induced paw edema assay.
Experimental Workflow for In Vivo Anti-Cancer Study
Caption: Workflow for the xenograft tumor model study.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium [mdpi.com]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bcl-2 Regulation Pathways with Kauran-16,17-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol, also known as ent-16β,17α-dihydroxykaurane, is a natural diterpene that has demonstrated potent anti-tumor and apoptosis-inducing activities.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the regulation of the anti-apoptotic protein Bcl-2. The primary mechanism of action involves the disruption of the Ap-2α/Rb transcription activating complex, leading to the downregulation of Bcl-2 and a subsequent upregulation of the pro-apoptotic transcription factor E2F1. These characteristics make this compound a valuable compound for studying apoptosis pathways and for the development of novel cancer therapeutics.
Mechanism of Action
This compound exerts its pro-apoptotic effects in cancer cells, such as the human breast cancer cell line MCF-7, by targeting the transcriptional regulation of the Bcl-2 gene. The established signaling pathway is as follows:
-
Disruption of the Ap-2α/Rb Complex: this compound treatment leads to the dissociation of the activating transcription factor Ap-2α from the Retinoblastoma (Rb) protein.
-
Inhibition of Bcl-2 Transcription: The dissociated Ap-2α/Rb complex is no longer able to effectively bind to the promoter region of the Bcl-2 gene, resulting in a significant decrease in its transcriptional activation.
-
Downregulation of Bcl-2 Protein: The reduction in Bcl-2 mRNA levels leads to a decrease in the synthesis of the anti-apoptotic Bcl-2 protein.[1]
-
Upregulation of E2F1: The disruption of the Ap-2α/Rb complex is also associated with an increase in the levels of the E2F1 transcription factor, which is known to promote the expression of pro-apoptotic genes.
-
Induction of Apoptosis: The resulting shift in the balance between anti-apoptotic (Bcl-2) and pro-apoptotic proteins ultimately triggers the intrinsic apoptosis pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on MCF-7 human breast cancer cells.
Table 1: Cytotoxicity of this compound in MCF-7 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 12.5 µg/mL | MCF-7 | [1] |
Table 2: Effect of this compound on Bcl-2 and E2F1 Expression in MCF-7 Cells
| Treatment | Target | Change in mRNA Level | Change in Protein Level | Reference |
| This compound (IC50) | Bcl-2 | Significantly Reduced | Significantly Reduced | [1] |
| This compound | E2F1 | - | Induced |
Note: Specific fold-change or percentage of reduction/induction values require access to the full-text and supplementary data of the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the Bcl-2 regulation pathway.
Cell Culture and Treatment
This protocol describes the maintenance of the MCF-7 cell line and treatment with this compound.
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Treatment Protocol:
-
Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., ranging from 5 to 20 µg/mL). A vehicle control (DMSO) should be included in all experiments.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
-
Western Blot Analysis for Bcl-2 and E2F1
This protocol details the detection of Bcl-2 and E2F1 protein levels following treatment with this compound.
-
Reagents:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Bcl-2, anti-E2F1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the binding of the Ap-2α/Rb complex to the Bcl-2 promoter.
-
Reagents:
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
ChIP dilution buffer.
-
Antibodies for immunoprecipitation (e.g., anti-Ap-2α, anti-Rb, and IgG as a negative control).
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
RNase A and Proteinase K.
-
Reagents for DNA purification.
-
Primers for the Bcl-2 promoter region for qPCR analysis.
-
-
Protocol:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (anti-Ap-2α, anti-Rb) or a negative control IgG.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of Bcl-2 promoter DNA in each sample by qPCR using specific primers.
-
Apoptosis Assays
These assays are used to quantify the extent of apoptosis induced by this compound.
-
MTT Assay (for Cell Viability):
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Caspase Activity Assay:
-
Treat cells with this compound.
-
Lyse the cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9).
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify caspase activity relative to a standard curve or as a fold change over the control.
-
References
Application of Kauran-16,17-diol in Drug Discovery Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kauran-16,17-diol, a natural diterpene also known as ent-16β,17α-dihydroxykaurane, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. This document provides detailed application notes and experimental protocols for screening this compound and its analogs for anti-inflammatory, anti-cancer, and anti-viral properties. The information is compiled from various scientific studies to aid researchers in evaluating its therapeutic potential.
Application Notes
This compound has demonstrated significant potential in several key therapeutic areas, making it a valuable compound for drug discovery screening programs.
1. Anti-Inflammatory Activity:
This compound exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it has been shown to inhibit NO production with an IC50 of 17 μM[1]. This inhibitory action is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression. The mechanism of action for related kaurane diterpenoids involves the inactivation of the NF-κB signaling pathway, a central regulator of inflammation. This is achieved by preventing the degradation of IκB, which in turn leads to decreased nuclear translocation of the p65 and p50 subunits of NF-κB. Consequently, the expression of pro-inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), is suppressed.
2. Anti-Cancer Activity:
The diterpene shows significant cytotoxic and pro-apoptotic activity against cancer cell lines, particularly human breast cancer (MCF-7). The cytotoxic activity in MCF-7 cells was reported with an IC50 value of 12.5 µg/ml[2]. The primary mechanism of its anti-cancer action involves the induction of apoptosis through a unique signaling pathway. This compound disrupts the Ap-2α/Rb transcription activating complex. This disruption leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the E2F1 transcription factor[3]. The induction of E2F1 is accompanied by an increase in its pro-apoptotic target gene, Puma. This targeted mechanism on a key survival pathway in cancer cells makes this compound a compelling candidate for oncology drug discovery.
3. Anti-HIV Activity:
Kaurane diterpenoids have also been investigated for their potential as anti-viral agents. A closely related compound, 16β,17-dihydroxy-ent-kauran-19-oic acid, has demonstrated significant activity against HIV replication in H9 lymphocyte cells with an EC50 value of 0.8 µg/mL[4]. Other semi-synthetic ent-kaurane derivatives have also shown potent anti-HIV effects, with some compounds exhibiting EC50 values in the sub-micromolar range[5][6]. These findings suggest that the kaurane scaffold is a promising starting point for the development of novel anti-HIV therapeutics.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.
Table 1: Anti-Inflammatory and Cytotoxic Activity of this compound
| Activity | Cell Line | Parameter | Value | Reference |
| Nitric Oxide Inhibition | RAW 264.7 macrophages | IC50 | 17 µM | [1] |
| Cytotoxicity | MCF-7 (human breast cancer) | IC50 | 12.5 µg/ml | [2] |
Table 2: Anti-HIV Activity of a Related Kaurane Diterpenoid
| Compound | Virus Strain | Cell Line | Parameter | Value | Reference |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | HIV | H9 lymphocytes | EC50 | 0.8 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published research and can be adapted for screening this compound.
Protocol 1: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh DMEM. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Nitrite Measurement: After 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Apoptosis Induction Assay in MCF-7 Cells
Objective: To evaluate the pro-apoptotic effect of this compound on human breast cancer cells.
Materials:
-
MCF-7 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Culture and Seeding: Culture MCF-7 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Seed 2 x 10^5 cells/well in 6-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with this compound at its IC50 concentration (12.5 µg/ml) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Protocol 3: Western Blot Analysis for Bcl-2 and E2F1 Expression
Objective: To determine the effect of this compound on the protein expression levels of Bcl-2 and E2F1 in MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-E2F1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, E2F1, and β-actin (loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and E2F1 to the β-actin loading control.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Diagram 2: Apoptosis Induction Pathway in MCF-7 Cells
Caption: this compound induces apoptosis by disrupting the Ap-2α/Rb complex.
Diagram 3: Experimental Workflow for Anti-Cancer Screening
Caption: A general workflow for the screening and development of this compound as an anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HIV agents derived from the ent-kaurane diterpenoid linearol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Kauran-16,17-diol
Welcome to the technical support center for the synthesis of ent-kauran-16β,17-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this bioactive diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the laboratory synthesis of ent-kauran-16β,17-diol?
A1: The most frequently cited precursor for the semi-synthesis of ent-kauran-16β,17-diol is ent-kaurenoic acid (ent-kaur-16-en-19-oic acid).[1] This natural product is relatively abundant in plant species such as those from the Xylopia and Wedelia genera and contains the necessary tetracyclic kaurane skeleton.[2] The synthesis targets the C16-C17 exocyclic double bond for dihydroxylation.
Q2: Which reaction is typically used to convert ent-kaurenoic acid to ent-kauran-16β,17-diol?
A2: The conversion is an addition reaction across the C16-C17 double bond. A common and effective method is hydroboration-oxidation.[2][3] This two-step procedure is well-suited for this transformation as it proceeds with controlled regioselectivity and stereoselectivity, yielding the desired syn-diol.
Q3: What is the expected stereochemistry of the final product when using hydroboration-oxidation?
A3: Hydroboration-oxidation results in a syn-addition of the hydroxyl groups, meaning they are added to the same face of the double bond.[3] For the conversion of ent-kaurenoic acid, this leads to the formation of ent-kauran-16β,17-diol, where the C17-hydroxyl group is on the same side (β-face) as the C16-methyl group.
Q4: How can the final product, ent-kauran-16β,17-diol, be purified?
A4: Purification of kaurane diterpenoids, including hydroxylated derivatives, is typically achieved using column chromatography on silica gel.[2] The choice of solvent system for elution will depend on the polarity of the final product and any remaining impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is a common strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of ent-kauran-16β,17-diol via hydroboration-oxidation of ent-kaurenoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Borane Reagent: Borane (BH₃) solutions (e.g., BH₃·THF) can degrade upon exposure to air or moisture. 2. Incomplete Oxidation: The oxidation step with hydrogen peroxide (H₂O₂) and base (e.g., NaOH) may be incomplete. 3. Poor Solubility: ent-Kaurenoic acid may have low solubility in the reaction solvent (e.g., THF).[4] | 1. Use a fresh, unopened bottle of the borane reagent or titrate the solution to determine its active concentration. 2. Ensure the H₂O₂ solution is fresh and has not decomposed. Ensure the reaction mixture is sufficiently basic during the oxidation step. 3. Gently warm the reaction mixture to improve solubility or use a co-solvent. Ensure the starting material is fully dissolved before adding the borane reagent. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reagent: The molar ratio of borane to the alkene may be too low. 2. Short Reaction Time: The hydroboration or oxidation step may not have been allowed to proceed for a sufficient duration. | 1. Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible on the TLC plate. |
| Formation of Byproducts | 1. Over-oxidation: While less common with hydroboration-oxidation than with reagents like KMnO₄, harsh conditions could potentially lead to cleavage of the C-C bond.[5] 2. Rearrangement: Though unlikely under these conditions, acid-catalyzed rearrangements of the kaurane skeleton are possible if acidic impurities are present. | 1. Maintain the recommended reaction temperature (typically cool, e.g., 0 °C to room temperature). Avoid excessive heat. 2. Ensure all glassware is clean and reagents are free from acidic contaminants. Use anhydrous solvents. |
| Difficulty in Product Purification | 1. Similar Polarity: The product diol and any unreacted starting material or borane-related byproducts may have similar polarities, making separation by column chromatography difficult. 2. Boronic Acid Byproducts: The oxidation step produces boronic acids, which can sometimes complicate purification. | 1. Optimize the solvent system for column chromatography. A two-step purification or using a different stationary phase might be necessary. 2. An aqueous workup should remove the majority of boron-containing byproducts. Ensure the extraction is performed thoroughly. |
Experimental Protocols
Detailed Methodology: Synthesis of ent-kauran-16β,17-diol via Hydroboration-Oxidation
This is a representative protocol that may require optimization for specific laboratory conditions and scales.
Materials:
-
ent-Kaurenoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1M in THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3M aqueous)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve ent-kaurenoic acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
-
Hydroboration Step:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BH₃·THF solution (approx. 1.1 equivalents) dropwise to the stirred solution of ent-kaurenoic acid.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
-
Oxidation Step:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.
-
After addition, allow the mixture to warm to room temperature and stir for another 1-2 hours.
-
-
Workup and Extraction:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to isolate the pure ent-kauran-16β,17-diol.
-
Visualizations
Caption: Workflow for the synthesis and purification of ent-kauran-16,17-diol.
Caption: Troubleshooting flowchart for low yield in Kauran-16,17-diol synthesis.
Caption: Stereochemical outcome of the hydroboration-oxidation of ent-kaurenoic acid.
References
- 1. scielo.br [scielo.br]
- 2. Novel derivatives of ent-17,19-dihydroxy-16betaH-kaurane obtained by biotransformation with Verticillium lecanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
Overcoming solubility issues with Kauran-16,17-diol in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges with Kauran-16,17-diol in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural diterpenoid compound derived from the kaurene skeleton, which is found in various plants.[1] It is recognized for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and apoptosis-inducing activities.[1][2][3][4] Like many diterpenoids, it is a lipophilic molecule, meaning it is inherently poorly soluble in water and aqueous buffers.[5]
Q2: I tried dissolving this compound powder directly into my aqueous buffer (e.g., PBS, cell media), but it did not dissolve. Why?
Directly dissolving this compound in aqueous solutions is generally unsuccessful due to its hydrophobic chemical structure.[5] A common and necessary practice for such compounds is to first prepare a concentrated stock solution in a suitable organic solvent.
Q3: What is the recommended solvent for creating a stock solution?
The recommended solvent is Dimethyl sulfoxide (DMSO). This compound has a known solubility of approximately 12 mg/mL (39.15 mM) in DMSO, often requiring sonication to fully dissolve.[2] Other organic solvents like ethanol, acetone, or dimethylformamide (DMF) can also be used, but DMSO is the most commonly documented for this compound class.[4][6]
Q4: My compound precipitated after I diluted my DMSO stock solution into my aqueous buffer. What can I do to prevent this?
Precipitation upon dilution is a common issue and typically occurs when the concentration of the organic co-solvent (DMSO) is too high in the final aqueous solution, causing the hydrophobic compound to crash out. To prevent this, ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% and for many sensitive cell lines, below 0.1%.[7][8][9] See Protocol 2 for a detailed serial dilution method.
Q5: Are there alternative methods to DMSO for solubilizing this compound if my experimental system is sensitive to it?
Yes. If your assay is sensitive to organic solvents, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate hydrophobic molecules like this compound, effectively increasing their solubility in aqueous solutions.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | [1][2] |
| Molecular Weight | 306.48 g/mol | [2] |
| Known Solubility | 12 mg/mL (39.15 mM) in DMSO | [2] |
Table 2: General Guidelines for Maximum Co-solvent Concentration in Cell-Based Assays
| Co-solvent | Recommended Max. Concentration | Potential Effects Above Limit | Source |
| DMSO | < 0.5% (ideal: ≤ 0.1%) | Cytotoxicity, inhibition of cell proliferation, altered cell function, membrane permeabilization.[8][9][14] | [7][8][9][15] |
| Ethanol | < 0.5% | Can affect cellular processes and enzyme activity; effects are cell-type dependent. | [7] |
| Note: These are general guidelines. It is critical to perform a solvent tolerance test for your specific cell line or experimental system. |
Table 3: Comparison of Common Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| Co-solvents (e.g., DMSO) | Simple, fast, high stock concentration achievable. | Potential for cytotoxicity and experimental artifacts; risk of precipitation upon dilution. | Initial screening, non-cellular assays, robust cell lines. |
| Cyclodextrins (e.g., HP-β-CD) | Low cytotoxicity, forms a true aqueous solution, improves stability.[10][11] | More complex preparation, may not achieve concentrations as high as DMSO. | Sensitive cell-based assays, in vivo studies, formulations requiring low organic solvent content. |
Troubleshooting and Experimental Workflows
The following diagram provides a step-by-step workflow to troubleshoot common solubility issues.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of compound, add 833 µL of DMSO for a ~12 mg/mL solution).
-
Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, place the sealed vial in an ultrasonic bath for 5-10 minutes.[2][16] Gentle warming to 37°C can also aid dissolution.[16]
-
Verification: Ensure the solution is clear and free of any visible particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3][16] The stock solution is typically stable for at least 1 month at -20°C and 6 months at -80°C.[3][16]
Protocol 2: Serial Dilution into Aqueous Buffer (Co-solvent Method)
This protocol is designed to minimize precipitation when diluting the DMSO stock.
-
Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in your aqueous buffer or cell culture media. It is crucial to add the buffer to the stock solution slowly, not the other way around. For example, add 90 µL of media dropwise to 10 µL of a 10 mM stock while vortexing to make a 1 mM solution (now in 10% DMSO).
-
Final Dilution: Immediately use the intermediate dilution to prepare your final working concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of buffer to achieve a 10 µM final concentration. The final DMSO concentration in this example would be 0.1%.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously if working with proteins or cells. Use the final solution immediately.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates a solvent-free aqueous solution.
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.
-
Molar Ratio: Determine the molar ratio of this compound to HP-β-CD. A starting ratio of 1:100 is often effective.
-
Dissolve Compound: First, dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or acetone in a glass vial.
-
Form the Complex: Add the HP-β-CD solution to the vial containing the dissolved compound.
-
Solvent Evaporation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Then, remove the volatile organic solvent under a stream of nitrogen or using a rotary evaporator.
-
Final Preparation: The remaining aqueous solution contains the this compound:HP-β-CD inclusion complex. Filter this solution through a 0.22 µm filter to sterilize and remove any non-complexed compound. The concentration of the compound in the final solution should be verified analytically (e.g., via HPLC).
Conceptual Diagrams
The following diagrams illustrate the choice of solubilization strategy and the underlying mechanisms.
Caption: Decision guide for selecting a solubilization strategy.
Caption: Conceptual mechanisms of solubilization.
References
- 1. CAS 16836-31-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Cyclodextrin-active natural compounds in food applications: a review of antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
Troubleshooting Kauran-16,17-diol instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kauran-16,17-diol. The information provided is designed to help you address common challenges related to the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after preparation. What could be the cause?
A1: Precipitation of this compound is a common issue and can be attributed to several factors:
-
Solvent Choice: this compound, a diterpenoid, is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Ensure you are using an appropriate solvent for your stock solution.
-
Concentration: Exceeding the solubility limit of this compound in your chosen solvent will lead to precipitation. It is recommended to prepare stock solutions at a concentration that ensures complete dissolution.
-
Temperature: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. This is particularly relevant when moving solutions from room temperature to colder storage conditions.
-
pH: While specific data on the pH-dependent stability of this compound is limited, significant deviations from a neutral pH could potentially affect its solubility and stability.
Q2: I suspect my this compound is degrading in solution. What are the common signs and causes of degradation?
A2: Degradation of this compound can manifest as a loss of biological activity, a change in the solution's appearance (e.g., color change), or the appearance of new peaks in analytical analyses like HPLC. Potential causes of degradation include:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the hydrolysis of ester or ether linkages if present in related derivatives, although the diol functional group in this compound is relatively stable.
-
Oxidation: Diterpenoids can be susceptible to oxidation, especially if exposed to air (oxygen), light, or oxidizing agents.
-
Photodegradation: Exposure to UV or fluorescent light can induce degradation. It is recommended to protect solutions from light.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of your this compound solutions, follow these storage guidelines:
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.[2]
-
Working Solutions: Whenever possible, prepare fresh working solutions from your stock solution on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Working Solutions
This is a frequent challenge when diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Dosage for Kauran-16,17-diol in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kauran-16,17-diol in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective application of this natural diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a natural diterpenoid compound that has demonstrated significant anti-tumor and apoptosis-inducing properties in various cancer cell lines. It has also been shown to possess anti-inflammatory effects.
Q2: What is the mechanism of action of this compound?
A2: this compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. In MCF-7 breast cancer cells, it down-regulates the anti-apoptotic protein Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex, while simultaneously up-regulating the pro-apoptotic transcription factor E2F1.[1] Studies on related ent-kaurane diterpenoids suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, including the activation of caspases-8 and -9, and modulation of p53 and Bax protein levels.[2][3]
Q3: What is a recommended starting concentration for my experiments?
A3: A good starting point for dose-response experiments with this compound is to test a range of concentrations around its known IC50 values. For example, in RAW 264.7 macrophage cells, the IC50 for nitric oxide (NO) production inhibition is 17 µM.[1] For anti-migration effects in MDA-MB-231 breast cancer cells, an IC50 of 1.96 µM has been reported for a closely related compound, ent-16β,17-dihydroxy-kauran-19-oic acid.[4] We recommend an initial exploratory range of 1 µM to 50 µM.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents such as chloroform, dichloromethane, and ethyl acetate. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be diluted to the final desired concentration in the cell culture medium. To maintain stability, store the DMSO stock solution in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | RAW 264.7 (Murine Macrophage) | Nitric Oxide (NO) Production Inhibition | 17 µM | [1] |
| ent-16β,17-dihydroxy-kauran-19-oic acid | MDA-MB-231 (Human Breast Cancer) | Migration Inhibition | 1.96 µM | [4] |
| ent-kaurane derivative (Compound 12) | RAW 264.7 (Murine Macrophage) | Cytotoxicity (MTT) | ~5 µM | [2] |
| ent-kaurane derivative (Compound 12) | HeLa (Human Cervical Cancer) | Cytotoxicity (MTT) | ~10 µM | [2] |
| ent-kaurane derivative (Compound 12) | HepG2 (Human Liver Cancer) | Cytotoxicity (MTT) | ~15 µM | [2] |
| ent-kaurane derivative (Compound 12) | HT-29 (Human Colon Cancer) | Cytotoxicity (MTT) | ~20 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to start with a concentration range of 1 µM to 50 µM.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key proteins in the apoptotic pathway following treatment with this compound.
Materials:
-
This compound treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-E2F1, and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - Concentration of this compound is too low.- Incubation time is too short.- Cell line is resistant.- Compound has degraded. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time (e.g., 48 or 72 hours).- Test on a different, potentially more sensitive cell line (e.g., RAW 264.7).- Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
| Compound precipitation in culture medium | - Poor solubility of this compound at the tested concentration.- Final DMSO concentration is too high, causing cellular stress. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) and is consistent across all treatments and controls.- Gently warm the medium and vortex after adding the compound to aid dissolution. |
| High background in fluorescence-based assays | - Autofluorescence of this compound. | - Run a control with the compound in cell-free medium to measure its intrinsic fluorescence.- If significant, subtract the background fluorescence from the experimental readings.- Consider using a different assay with a non-fluorescent readout (e.g., MTT or a luminescence-based assay). |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent compound dilution.- Edge effects in 96-well plates. | - Ensure accurate cell counting and even cell distribution when seeding.- Prepare fresh serial dilutions of the compound for each experiment.- Avoid using the outer wells of the 96-well plate or fill them with sterile PBS or water to maintain humidity. |
| Unexpected off-target effects | - Diterpenoid compounds can sometimes interfere with assay components. | - For luciferase-based reporter assays, test for direct inhibition of luciferase by running the assay in a cell-free system with purified luciferase enzyme and the compound.[5]- For redox-based assays (e.g., resazurin), check for direct reduction of the dye by the compound in a cell-free setup.[5] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Kauran-16,17-diol
Welcome to the technical support center for Kauran-16,17-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this natural diterpenoid in experimental settings, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring diterpenoid compound found in various plants, including Annona glabra and species of the Isodon and Fritillaria genera.[1][2] It is classified as an ent-kaurane diterpene.[3][4] Its primary reported biological activities include anti-tumoral, apoptosis-inducing, and anti-inflammatory effects.[3][4][5]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.48 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (up to 12 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] Sparingly soluble in water. |
| Storage | For long-term storage, it is recommended to store at -20°C or -80°C.[5] Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.[5] |
Q3: What are the known mechanisms of action for this compound?
This compound has been shown to induce apoptosis in cancer cells by down-regulating the anti-apoptotic protein Bcl-2.[3] This is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which in turn leads to an up-regulation of the pro-apoptotic protein E2F1.[3] Its anti-inflammatory effects are attributed to the inhibition of nitric oxide (NO) production, as well as the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4][5]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a common issue with natural products, arising from differences in plant sourcing, harvesting time, and extraction and purification processes.[6][7][8] This can manifest as inconsistencies in compound purity, the presence of related impurities, or variations in physical properties, leading to reproducibility issues in experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results (e.g., variable IC₅₀ values) between different batches. | Variation in the purity of this compound. | 1. Purity Assessment: Perform High-Performance Liquid Chromatography (HPLC) analysis on each new batch to determine the purity. Compare the peak area of this compound to the total peak area. 2. Dose Adjustment: Adjust the concentration of the compound used in your experiments based on the purity of the batch to ensure consistent effective concentrations. |
| Unexpected or off-target effects observed in cellular assays. | Presence of bioactive impurities or related kaurane diterpenoids. | 1. Impurity Profiling: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and tentatively quantify any impurities. Comparing the mass spectra with databases of known natural products can help in identification. 2. Fractionation: If significant impurities are detected, consider re-purification of the batch using techniques like preparative HPLC. |
| Poor solubility of a new batch compared to previous ones. | Differences in the crystalline form or presence of insoluble impurities. | 1. Solubility Testing: Re-evaluate the solubility in your chosen solvent. Sonication or gentle warming may aid dissolution.[5] 2. Microscopic Examination: Visually inspect the solid material under a microscope for any obvious differences in crystal structure or the presence of foreign particulate matter. |
| Difficulty in confirming the identity of the compound. | Isomeric impurities or degradation of the compound. | 1. Structural Confirmation: Use ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure of the compound in each batch. Compare the obtained spectra with reference spectra. 2. Stability Check: If degradation is suspected, re-analyze an older batch that previously gave expected results to see if its profile has changed over time. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol. Dilute to an appropriate concentration for injection (e.g., 100 µg/mL).
-
Data Analysis: Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Protocol 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is for the identification and tentative quantification of impurities.
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) of the major peaks (including the main compound and any significant impurities).
-
Collision Energy: Optimize for fragmentation of this compound and potential impurities.
-
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in the mobile phase.
-
Data Analysis: Compare the mass-to-charge ratios (m/z) and fragmentation patterns of unknown peaks with those of known kaurane diterpenoids from literature or databases.
Visualizations
Diagram 1: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Diagram 2: Apoptosis Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Diagram 3: Anti-inflammatory Signaling Pathway of this compound
Caption: Mechanism of anti-inflammatory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Techniques for High-Purity Kauran-16,17-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the purification of high-purity Kauran-16,17-diol. The following sections offer detailed experimental protocols, data tables, and visual workflows to address common challenges encountered during the isolation and purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
-
Question: My yield of this compound is significantly lower than expected after performing column chromatography. What are the potential causes and solutions?
-
Answer: Low recovery after column chromatography can stem from several factors. A primary reason is the irreversible adsorption of the compound onto the silica gel, especially if the compound is sensitive to the acidic nature of silica. Another possibility is co-elution with other compounds, leading to the discarding of mixed fractions. Inadequate elution solvent polarity can also result in the compound remaining on the column.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small percentage of a base, such as triethylamine, mixed into the eluting solvent system to neutralize acidic sites.
-
Optimize Solvent System: Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that provides good separation (Rf value between 0.3 and 0.4 for the target compound) without excessive retention.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), which may reduce compound degradation.
-
Check for Compound Stability: To determine if your compound is degrading on the silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica.
-
Issue 2: Persistent Green/Yellow Pigmentation (Chlorophyll Contamination)
-
Question: How can I effectively remove chlorophyll and other pigments from my plant extract before final purification of this compound?
-
Answer: Chlorophyll is a common impurity in plant extracts that can interfere with purification. It can be removed using several methods before proceeding to column chromatography.
Solutions:
-
Liquid-Liquid Partitioning: Perform a liquid-liquid extraction of your crude extract. Dissolve the extract in a solvent like methanol and partition it against a non-polar solvent such as hexane. Chlorophylls are less polar and will preferentially move into the hexane layer, while more polar compounds like diterpenoids will remain in the methanolic layer.
-
Solid-Phase Extraction (SPE): Use a polyamide SPE cartridge. Polyamide has a high affinity for chlorophyll. Dissolving the extract in an aqueous or methanolic solution and passing it through the cartridge can effectively trap the pigments.
-
Activated Charcoal Treatment: Dissolve the extract in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter. Be cautious, as activated charcoal can also adsorb your target compound, so this method should be optimized for the amount of charcoal and contact time.
-
Issue 3: Difficulty in Inducing Crystallization
-
Question: I have a purified, concentrated sample of this compound that appears as an oil or amorphous solid, and I am unable to induce crystallization. What steps can I take?
-
Answer: Failure to crystallize can be due to the presence of impurities that inhibit crystal lattice formation, using a suboptimal solvent, or supersaturation.
Solutions:
-
Increase Purity: The sample may require further purification. Re-chromatographing the material might be necessary to remove minor impurities.
-
Solvent Screening: Experiment with a variety of solvents and solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent pairs for diterpenoids include ethanol-water, acetone-hexane, and ethyl acetate-hexane.[1]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of pure this compound, add a single, tiny crystal to the supersaturated solution to initiate crystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote crystal formation.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is a good starting solvent system for column chromatography of this compound?
-
Answer: For kaurane diterpenoids, a gradient elution on a silica gel column is typically effective. A good starting point is a non-polar solvent system that is gradually made more polar. A common choice is a gradient of ethyl acetate in hexane. You can start with 100% hexane and gradually increase the concentration of ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
-
Question: How can I monitor the fractions collected from the column?
-
Answer: Thin-layer chromatography (TLC) is the standard method for monitoring fractions. Spot each fraction (or every few fractions) on a TLC plate, along with your crude extract and a pure standard if available. Develop the plate in a suitable solvent system and visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid, which is good for terpenes). Combine the fractions that contain your pure compound.
-
Question: What is the best method to confirm the purity of the final this compound product?
-
Answer: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are powerful techniques for assessing purity.[2][3] A pure compound should show a single, sharp peak. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure and can indicate the presence of impurities.
Experimental Protocols
Protocol 1: Column Chromatography for Initial Purification
This protocol outlines a general procedure for the initial purification of this compound from a crude plant extract using silica gel column chromatography.
Methodology:
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar eluting solvent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to ensure uniform packing and avoid air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and solvent.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Alternatively, for samples not easily soluble, use a "dry loading" method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Collect fractions of a consistent volume in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified compound.
-
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Gradient) | Hexane to Ethyl Acetate (0% to 50% Ethyl Acetate) |
| Sample to Adsorbent Ratio | 1:30 to 1:100 (w/w) |
| Elution Mode | Stepwise or Linear Gradient |
| Fraction Volume | 10-20 mL (for a medium-sized column) |
Protocol 2: Recrystallization for Final Purification
This protocol describes the final purification of this compound using the recrystallization technique to obtain a high-purity crystalline product.
Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of the partially purified this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture gently until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
| Parameter | Example Solvent Systems |
| Single Solvents | Ethanol, Acetone, Ethyl Acetate |
| Solvent Pairs | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane[1] |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in column chromatography.
References
Technical Support Center: Navigating Assays with Kauran-16,17-diol
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting potential interference in biochemical and cell-based assays involving Kauran-16,17-diol. By understanding the potential mechanisms of interference, you can ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural diterpenoid compound.[1][2][3] It has been reported to possess anti-tumor and apoptosis-inducing activities.[1][2][3] One of its known mechanisms of action is the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with a reported IC50 of 17 μM.[1][2]
Q2: What are the common types of assay interference that can be caused by small molecules like this compound?
A2: Small molecules can interfere with assays through several mechanisms, including but not limited to:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to false-positive signals.[4][5]
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of a fluorescent probe, resulting in a decreased signal and a false-negative or underestimated result.[6][7]
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that can sequester or denature proteins non-specifically, leading to false inhibition.
-
Chemical Reactivity: The compound may react with assay components, such as enzymes or detection reagents, leading to a variety of artifacts. Some kaurane diterpenoids have been shown to induce cytotoxicity through Michael addition, indicating potential reactivity.[8]
-
Light Scattering: Insoluble compound particles can scatter light, which can interfere with absorbance or fluorescence readings.
Q3: Does the polycyclic structure of this compound make it more prone to assay interference?
A3: While not definitively established for this compound, polycyclic aromatic hydrocarbons have been noted for their potential to interfere in assays. The rigid, hydrophobic core of such molecules can contribute to aggregation, especially in aqueous buffers commonly used in biological assays.
Troubleshooting Guides
Problem 1: Unexpectedly high background fluorescence in a fluorescence-based assay.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Spectral Scan | Run an emission scan of this compound at the assay's excitation wavelength. | Determine if the compound's emission spectrum overlaps with that of the assay's fluorophore. |
| Use Red-Shifted Dyes | Switch to fluorophores that excite and emit at longer wavelengths (red or far-red spectrum). | Cellular and many small molecule autofluorescence is often weaker in the red region of the spectrum, thus reducing background.[4] |
| Blank Subtraction | Include control wells containing this compound but lacking the fluorescent probe. | Allows for the mathematical subtraction of the compound's background fluorescence. |
Problem 2: Lower than expected signal or complete signal loss in a fluorescence-based assay.
This may be caused by fluorescence quenching, where this compound absorbs the energy from the assay's fluorophore.
Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Absorbance Scan | Measure the absorbance spectrum of this compound. | Identify if the compound's absorbance overlaps with the excitation or emission wavelengths of the fluorophore. |
| Stern-Volmer Analysis | Perform a titration of the quencher (this compound) and plot the ratio of fluorescence intensities (F₀/F) against the quencher concentration. | A linear plot suggests dynamic quenching, while a non-linear, upward-curving plot suggests static quenching. |
| Change Fluorophore | Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. | Minimizes the potential for quenching and restores the expected signal. |
Problem 3: Apparent inhibition of an enzyme that is not reproducible in orthogonal assays.
This could be due to the formation of this compound aggregates that non-specifically inhibit the enzyme.
Mitigation Strategies:
| Strategy | Description | Expected Outcome |
| Detergent Addition | Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. | Detergents can disrupt aggregates, leading to a significant reduction or elimination of the inhibitory effect if it was due to aggregation. |
| Dynamic Light Scattering (DLS) | Analyze a solution of this compound in the assay buffer for the presence of particles. | Directly detects the formation of aggregates. |
| Centrifugation | Centrifuge the compound solution at high speed before adding it to the assay. | Pelletized aggregates will be removed, and the supernatant should show reduced or no inhibition. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound contributes to background fluorescence in an assay.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer at concentrations to be used in the experiment.
-
Prepare control wells containing only the assay buffer.
-
Using a fluorescence plate reader, excite the wells at the wavelength used for your assay's fluorophore.
-
Scan the emission spectrum across a range that includes the emission maximum of your fluorophore.
-
Analysis: Compare the fluorescence intensity of the wells containing this compound to the buffer-only control. A significant increase in fluorescence indicates autofluorescence.
Protocol 2: Detecting Compound Aggregation using the Triton X-100 Counter-Screen
Objective: To determine if the observed inhibitory activity of this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol with varying concentrations of this compound.
-
In the second set, add 0.01% (v/v) Triton X-100 to the assay buffer before adding this compound.
-
Incubate both sets of reactions and measure the activity.
-
Analysis: Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the inhibition is, at least in part, due to aggregation.
Visualizing Interference Pathways and Workflows
Caption: A decision-making workflow for troubleshooting common assay interferences.
Caption: How compound aggregates can lead to false-positive inhibition results.
Caption: Known biological activities of this compound in cellular pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. biocompare.com [biocompare.com]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. ent-Kaurane Diterpenoids from Chinese Liverworts and Their Antitumor Activities through Michael Addition As Detected in Situ by a Fluorescence Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Kaurane Diterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of kaurane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: My kaurane diterpenoid shows poor oral bioavailability. What are the potential reasons?
A1: Poor oral bioavailability of kaurane diterpenoids can stem from several factors:
-
Low Aqueous Solubility: Despite many kaurane diterpenoids being water-soluble, some may exhibit poor solubility, limiting their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestines before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen, reducing its net absorption.[3]
Q2: What are the most common strategies to enhance the bioavailability of kaurane diterpenoids?
A2: Several formulation strategies can be employed to improve the bioavailability of kaurane diterpenoids:
-
Solid Dispersions: Dispersing the kaurane diterpenoid in a hydrophilic polymer matrix can enhance its dissolution rate and solubility by converting the crystalline drug to an amorphous form and increasing wettability.[4][5]
-
Cyclodextrin Complexation: Encapsulating the kaurane diterpenoid within a cyclodextrin molecule can increase its aqueous solubility and dissolution rate.[6]
-
Nanoformulations: Reducing the particle size of the kaurane diterpenoid to the nanometer range (e.g., nanosuspensions, solid lipid nanoparticles) can significantly increase its surface area, leading to enhanced dissolution and absorption.[3]
Q3: How can I assess the intestinal permeability of my kaurane diterpenoid formulation?
A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, including the expression of efflux transporters like P-gp. The apparent permeability coefficient (Papp) is measured to classify the compound's permeability.
Q4: What is the role of P-glycoprotein (P-gp) in kaurane diterpenoid bioavailability?
A4: P-glycoprotein is an efflux transporter present in the apical membrane of intestinal epithelial cells. If a kaurane diterpenoid is a substrate for P-gp, the transporter will actively pump the compound out of the cells and back into the intestinal lumen, thereby reducing its overall absorption and bioavailability. Co-administration with a P-gp inhibitor can be a strategy to overcome this issue.[3]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Kaurane Diterpenoid from Solid Dispersion
| Potential Cause | Troubleshooting Steps |
| Incomplete conversion to amorphous form | - Increase the polymer-to-drug ratio.- Optimize the solvent evaporation or melting temperature and cooling rate.- Characterize the solid dispersion using techniques like PXRD and DSC to confirm the amorphous state.[4] |
| Poor wettability of the solid dispersion | - Incorporate a surfactant into the formulation.- Select a more hydrophilic polymer carrier. |
| Recrystallization of the drug during storage | - Store the solid dispersion in a desiccator to protect from moisture.- Select a polymer with a high glass transition temperature (Tg) to inhibit molecular mobility and crystallization. |
| Inappropriate polymer selection | - Screen different hydrophilic polymers (e.g., PVP, PEG, HPMC) to find one with optimal miscibility and interaction with the specific kaurane diterpenoid. |
Issue 2: Inefficient Cyclodextrin Complexation
| Potential Cause | Troubleshooting Steps |
| Poor fit of the kaurane diterpenoid in the cyclodextrin cavity | - Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit based on the size and polarity of the guest molecule.[7] |
| Suboptimal complexation method | - Experiment with different preparation methods such as kneading, co-evaporation, and freeze-drying to determine the most efficient one for your specific compound and cyclodextrin. |
| Inaccurate determination of complexation efficiency | - Use multiple analytical techniques such as phase solubility studies, NMR, FTIR, and DSC to confirm the formation of the inclusion complex and determine the stoichiometry.[8][9][10][11] |
| Precipitation of the complex | - Optimize the concentration of the drug and cyclodextrin in the solution.- The formation of aggregates can sometimes lead to precipitation; adjusting the pH or temperature might help.[12] |
Issue 3: High Efflux Ratio in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Steps |
| Kaurane diterpenoid is a substrate for P-glycoprotein (P-gp) or other efflux transporters | - Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant decrease in the efflux ratio (Papp B-A / Papp A-B) in the presence of the inhibitor confirms P-gp mediated efflux.[3] - Consider co-formulating the kaurane diterpenoid with a safe and effective P-gp inhibitor to enhance its oral absorption.[13] |
| Non-specific binding to the assay plate or cells | - Use plates with low-binding surfaces.- Include a recovery study to quantify the amount of compound lost due to non-specific binding. |
| Poor integrity of the Caco-2 cell monolayer | - Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. TEER values should be within the acceptable range for the specific cell batch and passage number.[14] - Perform a Lucifer yellow permeability assay to check for monolayer integrity; high permeability of Lucifer yellow indicates a leaky monolayer. |
Data Presentation
Table 1: Pharmacokinetic Parameters of 16α-hydro-ent-kauran-17,19-dioic acid in Rats After Oral Administration [15]
| Parameter | Monomer Group | Extract Group |
| Dose (mg/kg) | ~6.0 | ~6.0 |
| Tmax (h) | 0.25 and 8.0 (double peak) | 0.75 and 12.0 (double peak) |
| Cmax (ng/mL) | 3450 ± 670 and 1860 ± 350 | 2130 ± 450 and 1230 ± 280 |
| AUC (0-t) (ng·h/mL) | 32400 ± 5600 | 28700 ± 4800 |
| AUC (0-∞) (ng·h/mL) | 36500 ± 6100 | 33400 ± 5200 |
Data are presented as mean ± SD. The presence of double peaks in the plasma concentration-time profile suggests complex absorption kinetics, possibly due to enterohepatic recirculation or formulation-dependent release.
Experimental Protocols
Protocol 1: Preparation of Kaurane Diterpenoid Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve the kaurane diterpenoid and the chosen hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable common solvent (e.g., ethanol, methanol, or a mixture). The ratio of drug to carrier should be optimized based on preliminary studies.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (typically 40-60°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using PXRD and DSC to confirm the amorphous state).
Protocol 2: Preparation of Kaurane Diterpenoid-Cyclodextrin Inclusion Complex by Kneading Method
-
Slurry Formation: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar to form a homogeneous paste.
-
Incorporation of Drug: Add the kaurane diterpenoid to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the kneaded mixture in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the complex to confirm its formation using techniques like FTIR, DSC, and NMR spectroscopy.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers before the experiment. Only use monolayers with TEER values above a pre-determined threshold.
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the kaurane diterpenoid formulation dissolved in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B study, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the kaurane diterpenoid in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Solubility and Dissolution Rate of Lercanidipine Solid Dispersions | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. jpsionline.com [jpsionline.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexation of alpha-cyclodextrin with carborane derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
- 11. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceasia.org [scienceasia.org]
- 13. iomcworld.com [iomcworld.com]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Kauran-16,17-diol experiments
Welcome to the technical support center for Kauran-16,17-diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental challenges with this natural diterpene. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound, also known as ent-Kauran-16β,17-diol, is a natural diterpene compound.[1][2][3][4] Its primary reported biological activities include anti-tumor, apoptosis-inducing, and anti-inflammatory effects.[1][2][3][4][5]
Q2: What is the known mechanism of action for this compound's anti-tumor activity?
A2: In MCF-7 breast cancer cells, this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2.[1][2][3] It achieves this by disrupting the Ap-2α/Rb transcription activating complex, which in turn affects the binding of this complex to the Bcl-2 gene promoter.[3] This disruption is also associated with an up-regulation of E2F1 and its pro-apoptotic target gene, Puma.[3]
Q3: What is a typical effective concentration for this compound in cell-based assays?
A3: The effective concentration can vary depending on the cell line and the specific assay. However, a commonly cited value is its IC50 of 17 μM for inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][5][6][7] For anti-cancer effects, concentrations in the micromolar range are typically used.[8]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][9] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[6] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][10] It is advisable to protect the solutions from light.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected anti-proliferative or pro-apoptotic effects of this compound on my cancer cell line.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be cell-line specific.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend testing a range of concentrations from 1 to 50 μM.[8]
-
-
Possible Cause 2: Compound Instability. Improper storage or handling may have led to the degradation of the compound.
-
Possible Cause 3: Cell Line Resistance. Your chosen cell line may be resistant to the apoptotic pathways induced by this compound.
-
Solution: Consider using a positive control compound known to induce apoptosis in your cell line to verify that the experimental setup is working. You may also try a different cancer cell line that has been reported to be sensitive to kaurane diterpenoids, such as MCF-7, HeLa, HepG2, or HT-29 cells.[8]
-
Problem 2: I am observing high variability or inconsistent results between experiments.
-
Possible Cause 1: Incomplete Solubilization. The compound may not be fully dissolved, leading to inaccurate concentrations in your assays.
-
Possible Cause 2: Vehicle Effects. The solvent (e.g., DMSO) used to dissolve this compound may be affecting the cells at the concentration used.
-
Solution: Always include a vehicle control in your experiments (cells treated with the same concentration of the solvent alone) to account for any solvent-induced effects.
-
Problem 3: The compound precipitates out of solution when added to my cell culture medium.
-
Possible Cause: Poor Aqueous Solubility. this compound has low solubility in aqueous solutions.
-
Solution: When diluting your stock solution into the cell culture medium, ensure rapid and thorough mixing. It is also advisable to not exceed a final DMSO concentration of 0.5% in the culture medium, as higher concentrations can be toxic to cells and may increase the risk of precipitation.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 17 μM | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | [1][2][5][6][7] |
Experimental Protocols
Protocol 1: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 μM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess assay.
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle-treated control and determine the IC50 value.[5]
Protocol 2: Assessment of Apoptosis Induction in Cancer Cells
-
Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with this compound at the desired concentrations for a specified period (e.g., 24-48 hours).
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins such as Bcl-2, E2F1, and cleaved caspases.
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Analyze the changes in protein expression levels compared to the untreated or vehicle-treated controls.[1][2][3]
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to the cells and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.[8]
-
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis in cancer cells.
Caption: General experimental workflow for testing this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. CAS 16836-31-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound (ent-Kauran-16β,17-diol) | 凋亡诱导剂 | MCE [medchemexpress.cn]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. This compound | 16836-31-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemfaces.com [chemfaces.com]
- 10. glpbio.com [glpbio.com]
Technical Support Center: Optimization of Reaction Conditions for Kauran-16,17-diol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Kauran-16,17-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound target its two hydroxyl groups at the C-16 (tertiary) and C-17 (primary) positions. These include:
-
Acetylation/Acylation: Introduction of an acetyl or other acyl group to form esters. This is often done to modify the compound's polarity and for structure-activity relationship (SAR) studies. Both chemical and enzymatic methods can be employed.
-
Silylation: Introduction of a silyl group (e.g., trimethylsilyl) to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Glycosylation: Attachment of a sugar moiety to enhance water solubility and potentially alter biological activity.
Q2: Which hydroxyl group of this compound is more reactive?
A2: The primary hydroxyl group at the C-17 position is generally more reactive than the tertiary hydroxyl group at the C-16 position due to less steric hindrance. This differential reactivity can be exploited for regioselective derivatization.
Q3: What are the main challenges in derivatizing the C-16 tertiary hydroxyl group?
A3: The tertiary nature of the C-16 hydroxyl group presents significant challenges, including:
-
Steric Hindrance: The bulky kaurane skeleton hinders the approach of reagents to the C-16 hydroxyl group.
-
Slow Reaction Rates: Esterification and other derivatization reactions at the C-16 position are often slow.
-
Elimination Side Reactions: Under acidic conditions, tertiary alcohols are prone to dehydration, leading to the formation of an alkene as an undesired byproduct.
Q4: Are there methods for achieving regioselective derivatization of this compound?
A4: Yes, regioselective derivatization is achievable. Enzymatic catalysis, particularly with lipases like Candida antarctica lipase B (CALB), is a powerful method for selectively acylating the primary C-17 hydroxyl group. Chemical methods can also be optimized by carefully selecting reagents, catalysts, and reaction conditions to favor derivatization at the less sterically hindered primary alcohol.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ester Derivative
| Possible Cause | Suggested Solution |
| Steric hindrance at the C-16 tertiary alcohol. | - Use a more reactive acylating agent, such as an acid anhydride or acyl chloride, instead of a carboxylic acid. - Employ a catalyst known to be effective for sterically hindered alcohols, such as 4-dimethylaminopyridine (DMAP) in combination with a coupling reagent like DCC, or a Lewis acid catalyst. - Consider enzymatic acylation, which can be highly efficient even with sterically hindered substrates. |
| Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature, but monitor for side product formation. - Use a larger excess of the acylating agent. |
| Decomposition of the starting material or product. | - Use milder reaction conditions (e.g., lower temperature, less aggressive catalyst). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation. |
| Inefficient purification. | - Optimize the chromatographic separation method (e.g., column chromatography with a different solvent system, or HPLC). |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Non-selective acylation of both hydroxyl groups. | - To favor mono-acylation at the C-17 position, use enzymatic catalysis with a lipase such as Candida antarctica lipase B (CALB). - In chemical synthesis, use a stoichiometric amount of the acylating agent at a lower temperature to favor reaction at the more reactive primary hydroxyl group. |
| Formation of elimination byproducts (alkenes). | - Avoid strong acidic catalysts, especially when targeting the tertiary C-16 hydroxyl group. - Use base-catalyzed or enzyme-catalyzed methods for esterification. |
| Acyl migration. | - Acyl migration from the C-17 to the C-16 position is less likely due to the tertiary nature of the C-16 alcohol. However, if observed, purification of the kinetic product at low temperatures may be necessary. |
Problem 3: Difficulty in Monitoring Reaction Progress
| Possible Cause | Suggested Solution |
| Similar polarity of starting material and product. | - Use thin-layer chromatography (TLC) with different solvent systems to find one that provides good separation. - If TLC is not effective, use analytical techniques like HPLC or GC-MS to monitor the reaction progress by taking small aliquots from the reaction mixture at different time points. |
| Derivatization for GC-MS analysis is incomplete. | - Optimize the silylation conditions: ensure anhydrous conditions, use a suitable silylating agent (e.g., BSTFA with TMCS), and optimize the reaction time and temperature.[1] |
Experimental Protocols
Protocol 1: Regioselective Enzymatic Acetylation of the C-17 Hydroxyl Group
This protocol is based on methodologies for the enzymatic acylation of similar polyhydroxylated natural products.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., tert-butyl methyl ether (MTBE), acetonitrile, or a mixture)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a clean, dry reaction vessel.
-
Add vinyl acetate (typically 3-5 equivalents).
-
Add immobilized CALB (e.g., 10-50 mg per 100 mg of substrate).
-
If necessary, add activated molecular sieves.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (or has reached the desired conversion), filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting 17-O-acetyl-kauran-16-ol by column chromatography on silica gel.
Protocol 2: Chemical Acetylation of Both Hydroxyl Groups
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
4-Dimethylaminopyridine (DMAP) (optional, as a more potent catalyst)
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add acetic anhydride (in excess, e.g., 5-10 equivalents).
-
For slower reactions involving the tertiary alcohol, a catalytic amount of DMAP can be added.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the diacetylated product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetylation of Kauran-like Diols
| Method | Catalyst | Acyl Donor | Solvent | Temperature (°C) | Typical Reaction Time | Selectivity |
| Enzymatic | Candida antarctica lipase B | Vinyl acetate | MTBE/Acetonitrile | 30-45 | 24-72 h | High for primary OH |
| Chemical | Pyridine/DMAP | Acetic anhydride | Pyridine | 25-60 | 4-24 h | Low (di-acylation) |
| Chemical | DCC/DMAP | Acetic acid | Dichloromethane | 0-25 | 12-48 h | Moderate to low |
Mandatory Visualizations
References
Technical Support Center: Scaling Up the Isolation of Kauran-16,17-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of Kauran-16,17-diol from natural sources.
Frequently Asked Questions (FAQs)
1. What are the primary natural sources for scaling up the production of this compound?
This compound and its derivatives have been isolated from several plant genera. For scaling up production, the most cited sources include:
-
Fritillaria thunbergii : The bulbs of this plant are a known source of kaurane-type diterpenoids.[1]
-
Annona species (e.g., Annona glabra, Annona squamosa) : The fruits and stems of these plants have been shown to contain a variety of kaurane diterpenoids, including diol derivatives.
-
Siegesbeckia species (e.g., Siegesbeckia pubescens) : The aerial parts of these plants are a rich source of ent-kaurane diterpenoids.
-
Euphorbia species (e.g., Euphorbia tirucalli) : These plants are known to produce a diverse range of diterpenoids.[2]
The selection of a source for scale-up should consider the relative abundance of this compound, the ease of cultivation and harvesting of the plant material, and the complexity of the phytochemical profile, which will impact the purification process.
2. What is the general workflow for the scaled-up isolation of this compound?
A typical workflow involves a multi-step process beginning with extraction and progressing through several purification stages. The general sequence is as follows:
-
Preparation of Plant Material : Drying and grinding the plant material to increase the surface area for efficient extraction.
-
Solvent Extraction : Extracting the ground plant material with a suitable organic solvent, often ethanol or methanol, to isolate a broad range of compounds, including the target diterpenoid.
-
Crude Extract Fractionation : Partitioning the crude extract between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity. This compound, being a polar compound, is expected to partition into the more polar fractions.
-
Preliminary Column Chromatography : Subjecting the enriched fraction to column chromatography (e.g., using silica gel or macroporous resin) for initial purification.
-
Fine Purification : Further purifying the fractions containing this compound using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).
-
Crystallization : Inducing crystallization of the purified this compound to obtain a highly pure solid product.
-
Characterization and Quality Control : Using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of the final product.
3. Which extraction method is most suitable for large-scale production?
For large-scale extraction, ethanol extraction is often preferred due to its efficiency, relatively low cost, and acceptable safety profile. Optimizing the extraction parameters is crucial for maximizing the yield. Key parameters to consider are:
-
Ethanol Concentration : A concentration of 70-95% ethanol in water is commonly used.
-
Temperature : Elevated temperatures can increase extraction efficiency, but should be controlled to prevent degradation of the target compound.
-
Extraction Time : Multiple extractions for shorter durations are generally more effective than a single long extraction.
-
Solid-to-Liquid Ratio : A higher ratio of solvent to plant material can improve extraction efficiency, but also increases solvent consumption and processing volumes.
Ultrasound-assisted extraction (UAE) can be a valuable technique to enhance extraction efficiency and reduce processing time and solvent consumption at a larger scale.
4. How can I monitor the presence and enrichment of this compound throughout the isolation process?
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the presence of this compound in different fractions during the initial purification steps. For more accurate quantification and purity assessment at later stages, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of this compound isolation.
Extraction Phase
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Crude Extract | 1. Inefficient grinding of plant material. 2. Inappropriate solvent-to-material ratio. 3. Insufficient extraction time or temperature. 4. Degradation of the compound during extraction. | 1. Ensure the plant material is ground to a fine, consistent powder. 2. Increase the solvent volume or perform additional extraction cycles. 3. Optimize extraction time and temperature based on small-scale experiments. 4. Avoid excessive heat and prolonged exposure to light. |
| Co-extraction of a High Amount of Pigments and Lipids | 1. Use of a non-polar solvent in the initial extraction. 2. The natural composition of the plant source is rich in these compounds. | 1. Perform a pre-extraction of the dried plant material with a non-polar solvent like n-hexane to remove lipids and pigments before the main extraction with a more polar solvent. 2. Utilize a liquid-liquid partitioning step after the initial extraction to separate these interfering compounds. |
Purification Phase
| Problem | Possible Causes | Recommended Solutions |
| Poor Separation in Silica Gel Column Chromatography | 1. Inappropriate solvent system. 2. Column overloading. 3. Co-elution with structurally similar compounds. 4. Irreversible adsorption or degradation on silica. | 1. Optimize the mobile phase polarity through TLC analysis. A gradient elution from a non-polar to a more polar solvent system is often effective. 2. Reduce the amount of crude extract loaded onto the column. The sample load should typically be 1-5% of the silica gel weight. 3. Consider using a different stationary phase, such as C18 reverse-phase silica gel or a macroporous resin, which separates based on different mechanisms. 4. Test the stability of this compound on a small amount of silica. If degradation occurs, consider using a less acidic stationary phase like neutral alumina or a bonded silica phase. |
| Low Recovery from Preparative HPLC | 1. Poor solubility of the sample in the mobile phase. 2. Compound precipitation on the column. 3. Degradation of the compound under HPLC conditions. | 1. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. 2. Reduce the sample concentration or modify the mobile phase composition to improve solubility. 3. Check the pH and temperature stability of this compound and adjust the HPLC method accordingly. |
| Difficulty in Crystallization | 1. Presence of impurities that inhibit crystal formation. 2. The compound forms an oil instead of crystals. 3. Inappropriate solvent system for crystallization. | 1. Further purify the compound using another chromatographic step. 2. Try dissolving the oil in a small amount of a good solvent and then slowly adding a poor solvent (anti-solvent crystallization). Seeding with a small crystal can also induce crystallization. 3. Experiment with different solvent combinations. A common approach is to dissolve the compound in a solvent in which it is moderately soluble and then slowly cool the solution or allow the solvent to evaporate slowly. |
Data Presentation
The following tables provide representative quantitative data for a scaled-up isolation process. These values are estimates and can vary depending on the natural source, extraction method, and specific laboratory conditions.
Table 1: Extraction and Fractionation Yields from Dried Plant Material (10 kg)
| Stage | Input Material | Solvent System | Output | Estimated Yield (w/w) |
| Extraction | 10 kg Dried Plant Material | 80% Ethanol in Water | Crude Ethanol Extract | 10-15% (1-1.5 kg) |
| Fractionation | 1 kg Crude Extract | n-Hexane/Ethyl Acetate/Water | Ethyl Acetate Fraction | 20-30% (200-300 g) |
Table 2: Column Chromatography Purification of Ethyl Acetate Fraction (200 g)
| Stage | Input Material | Stationary Phase | Elution Solvents | Output | Estimated Yield (w/w) | Purity of this compound |
| Silica Gel Chromatography | 200 g Ethyl Acetate Fraction | Silica Gel (60-120 mesh) | n-Hexane/Ethyl Acetate Gradient | Enriched Fraction | 5-10% (10-20 g) | 40-60% |
| Preparative HPLC | 10 g Enriched Fraction | C18 Reverse-Phase | Acetonitrile/Water Gradient | Purified this compound | 10-20% (1-2 g) | >95% |
Experimental Protocols
Protocol 1: Large-Scale Ethanol Extraction
-
Material Preparation : Mill 10 kg of dried plant material (e.g., aerial parts of Siegesbeckia pubescens) to a coarse powder (20-40 mesh).
-
First Extraction : Macerate the powdered material in 50 L of 80% ethanol at room temperature for 24 hours with occasional stirring.
-
Filtration : Filter the mixture through a large funnel with filter paper or a centrifuge with a filter bag to separate the extract from the plant residue.
-
Subsequent Extractions : Repeat the extraction process on the plant residue two more times with 40 L of 80% ethanol for 12 hours each.
-
Concentration : Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation : Dissolve 1 g of the enriched fraction (containing 40-60% this compound) in 10 mL of the initial mobile phase. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions :
-
Column : C18 semi-preparative column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B). Start with 30% A, increase to 70% A over 40 minutes.
-
Flow Rate : 10 mL/min.
-
Detection : UV at 210 nm or ELSD.
-
-
Fraction Collection : Collect fractions corresponding to the peak of this compound, identified based on the retention time of a standard.
-
Post-Processing : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: Workflow for scaling up this compound isolation.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
Unveiling the Anti-Tumor Potential of Kauran-16,17-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Kauran-16,17-diol, a promising natural diterpene, with other relevant compounds. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Comparative Analysis of Cytotoxic Activity
This compound, also known as ent-Kauran-16β,17-diol, has demonstrated notable anti-tumor properties. To contextualize its efficacy, the following table summarizes its cytotoxic activity alongside other kaurane diterpenoids and the standard chemotherapeutic drug, Doxorubicin. The data is presented as IC50 values, the concentration of a substance required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Assay Type | IC50 Value | Citation(s) |
| This compound | MCF-7 | Cytotoxicity | ~40.8 µM | [1] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | MDA-MB-231 | Cell Migration | 1.96 µM | |
| Doxorubicin | MCF-7 | Cytotoxicity | 0.4 µM - 8.3 µM | |
| Doxorubicin | HCT116 | Cytotoxicity | 100 nM - 2 µM | [2] |
Note: The IC50 value for this compound on MCF-7 cells was converted from 12.5 µg/mL using its molecular weight of 306.48 g/mol .
Signaling Pathways of this compound
This compound exerts its anti-tumor effects by inducing apoptosis, a form of programmed cell death. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis.
Figure 1: Proposed signaling pathway of this compound-induced apoptosis.
The diterpene disrupts the Ap-2α/Rb transcription activating complex, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the transcription factor E2F1.[3] E2F1, in turn, can activate pro-apoptotic genes like PUMA, ultimately leading to cancer cell death.
Experimental Protocols
For researchers aiming to validate or build upon these findings, detailed methodologies for key assays are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Figure 2: General workflow for a cell viability MTT assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration and the potential of a compound to inhibit it.
Figure 3: General workflow for a wound healing (scratch) assay.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
This compound or other test compounds
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the cells with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or control compounds.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each image and calculate the average width.
-
Determine the percentage of wound closure over time to assess the effect of the compound on cell migration.
Conclusion
This compound demonstrates promising anti-tumor activity, particularly against breast cancer cells, by inducing apoptosis through the modulation of the Bcl-2 signaling pathway. Its cytotoxic effects, while requiring further investigation across a broader range of cancer cell lines, are within a concentration range that warrants continued exploration. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this natural compound and compare its efficacy against existing and novel anti-cancer agents. Further studies directly comparing this compound with standard chemotherapeutics in various cancer models are crucial to fully elucidate its clinical potential.
References
A Comparative Analysis of Kauran-16,17-diol and Other Kaurane Diterpenoids: Cytotoxicity, Anti-inflammatory Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Kauran-16,17-diol and other notable kaurane diterpenoids, focusing on their cytotoxic and anti-inflammatory properties. The information is supported by experimental data from various scientific studies, with detailed methodologies for key experiments and visual representations of the underlying signaling pathways.
Executive Summary
Kaurane diterpenoids are a class of natural products exhibiting a wide range of biological activities. This guide focuses on a comparative analysis of this compound against other members of this family, such as Kaurenoic acid, Oridonin, and Wedelolactone. The data presented highlights their potential as therapeutic agents, particularly in oncology and inflammatory diseases. Quantitative data on their cytotoxic and anti-inflammatory effects are summarized in tables for easy comparison, and their mechanisms of action are illustrated through signaling pathway diagrams.
Comparative Biological Activity
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and other selected kaurane diterpenoids, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and in cellular models of inflammation.
Cytotoxic Activity of Kaurane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 40.8 (equivalent to 12.5 µg/ml) | [1] |
| Kaurenoic acid | PANC-1 (Pancreatic Cancer) | 14.5 (PC50) | [2][3] |
| SGC-7901 (Gastric Cancer) | 7.37 | [4] | |
| K562 (Leukemia) | 7.53 | [4] | |
| Oridonin | HGC-27 (Gastric Cancer) | Apoptosis induced at 10-20 µM | [5] |
| Grandifloracin | PANC-1 (Pancreatic Cancer) | 14.5 (PC50) | [2][3] |
| Henryin | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | 1.31-2.07 | [6] |
Anti-inflammatory Activity of Kaurane Diterpenoids (Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages)
| Compound | IC50 (µM) | Reference |
| This compound | 17 | |
| Xerophilusin A | 0.60 | [7][8] |
| Xerophilusin B | 0.23 | [7][8] |
| Longikaurin B | 0.44 | [7][8] |
| Xerophilusin F | 0.67 | [7][8] |
| Kaurenoic acid | 51.73 | [9] |
Mechanisms of Action: Signaling Pathways
The diverse biological effects of kaurane diterpenoids are attributed to their interaction with various cellular signaling pathways. Below are diagrams illustrating the known mechanisms of action for this compound and other selected compounds.
This compound: Induction of Apoptosis
This compound induces apoptosis in cancer cells through a unique mechanism involving the disruption of the Ap-2α/Rb transcription activating complex, leading to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic transcription factor E2F1.[1] This activity appears to be independent of the NF-κB signaling pathway.[1]
Oridonin: Multi-pathway Induction of Apoptosis
Oridonin, another kaurane diterpenoid, induces apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways. It inactivates the pro-survival Akt pathway and activates the pro-apoptotic JNK and p38 MAPK pathways, leading to caspase activation and cell death.[10][11]
Wedelolactone and other Kauranes: Anti-inflammatory Action via NF-κB Inhibition
Several kaurane diterpenoids, including Wedelolactone, Xerophilusin A, B, F, and Longikaurin B, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][8] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators like nitric oxide (NO). Wedelolactone has been shown to inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm.[12][13]
Kaurenoic Acid: Dual Action through NF-κB and PPARγ
Kaurenoic acid demonstrates both anti-inflammatory and anticancer properties through distinct mechanisms. Its anti-inflammatory effect is mediated by the inhibition of the NF-κB pathway, similar to other kauranes.[9] In the context of cancer, Kaurenoic acid activates the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that can induce apoptosis and inhibit cell proliferation.[14][15]
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxisome Proliferator-Activated Receptors Protect against Apoptosis via 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Validating the Mechanism of Action of Kauran-16,17-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Kauran-16,17-diol, a natural diterpene, with established therapeutic agents. We present supporting experimental data to validate its mechanism of action in key areas of interest for drug development: oncology and inflammation.
Executive Summary
This compound demonstrates potent anti-tumor and anti-inflammatory properties. Its primary mechanism in cancer cells involves the induction of apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and subsequent upregulation of the pro-apoptotic transcription factor E2F1. In the context of inflammation, this compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator. This guide compares the efficacy of this compound with Doxorubicin and Betulinic Acid as apoptosis inducers and with Celecoxib as an anti-inflammatory agent.
Apoptosis-Inducing Activity in Breast Cancer Cells
The ability of this compound to induce apoptosis in the human breast cancer cell line MCF-7 is a cornerstone of its anti-tumor potential. This activity is compared with the well-established chemotherapeutic drug Doxorubicin and another natural compound, Betulinic Acid.
Comparative Efficacy of Apoptosis Inducers in MCF-7 Cells
| Compound | IC50 (Cytotoxicity) | Cell Line | Assay | Reference |
| This compound | 12.5 µg/mL | MCF-7 | MTT Assay | [1][2] |
| Doxorubicin | 0.49 µM - 1.26 µM | MCF-7 | MTT Assay | [3][4] |
| Betulinic Acid | 13.5 µg/mL | MCF-7 | MTT Assay | [5] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway for this compound-Induced Apoptosis
This compound disrupts the Ap-2α/Rb transcription activating complex, which leads to a downstream cascade culminating in apoptosis.
Caption: this compound induces apoptosis in MCF-7 cells.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity is compared to the selective COX-2 inhibitor, Celecoxib.
Comparative Efficacy of Anti-inflammatory Agents in RAW 264.7 Cells
| Compound | IC50 (NO Inhibition) | Cell Line | Assay | Reference |
| This compound | 17 µM | RAW 264.7 | Griess Assay | |
| Celecoxib | ~20 µM (Significant inhibition) | RAW 264.7 | Griess Assay | [6] |
Note: The IC50 for Celecoxib is an approximation based on significant inhibition reported at this concentration.
Experimental Workflow for Assessing Anti-inflammatory Activity
The workflow for determining the inhibitory effect of a compound on nitric oxide production in macrophages is a standard in vitro model for inflammation.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cell lines.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds (this compound, Doxorubicin, Betulinic Acid) and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Bcl-2 and E2F1
This protocol is used to determine the protein expression levels of Bcl-2 and E2F1 in treated cells.
Materials:
-
MCF-7 cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-E2F1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat MCF-7 cells with the test compounds at their respective IC50 concentrations for the desired time.
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Normalize the band intensities of Bcl-2 and E2F1 to the loading control (β-actin).
Nitric Oxide (NO) Inhibition (Griess) Assay
This protocol is used to measure the amount of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Celecoxib) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve and determine the IC50 value for NO inhibition.
References
- 1. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and proapoptotic activity of ent-16β-17α- dihydrox | REDI [redi.cedia.edu.ec]
- 3. researchgate.net [researchgate.net]
- 4. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of betulinic acid on MCF-7 tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kauran-16,17-diol and Paclitaxel on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the natural diterpene Kauran-16,17-diol and the widely used chemotherapeutic agent paclitaxel against breast cancer cell lines. The following sections present a summary of their mechanisms of action, quantitative data on their cytotoxic effects, and detailed experimental protocols for the key assays cited.
Introduction
The search for novel anti-cancer compounds with improved efficacy and reduced side effects is a cornerstone of oncological research. Paclitaxel, a taxane diterpenoid, has been a frontline treatment for breast cancer for decades, primarily by disrupting microtubule function and inducing mitotic arrest. This compound, a natural kaurane diterpenoid, has emerged as a compound of interest due to its pro-apoptotic activities in cancer cells. This guide aims to consolidate the available experimental data to offer a comparative perspective on these two agents.
Mechanism of Action
This compound: The primary mechanism of action for this compound in breast cancer cells, specifically the MCF-7 cell line, involves the induction of apoptosis through the downregulation of the anti-apoptotic protein Bcl-2.[1] This leads to the activation of the apoptotic cascade, resulting in programmed cell death.
Paclitaxel: Paclitaxel's mechanism is well-established and centers on its ability to bind to and stabilize microtubules. This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3][4]
Data Presentation: Cytotoxicity
The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and paclitaxel in various breast cancer cell lines. It is important to note that direct comparative studies are limited, and the data for this compound is primarily available for the MCF-7 cell line.
| Compound | Cell Line | IC50 |
| This compound | MCF-7 | 12.5 µg/mL |
| Paclitaxel | MCF-7 | 0.0035 - 7.5 nM |
| MDA-MB-231 | 0.3 - 5 nM | |
| SKBR3 | 4 nM | |
| BT-474 | 19 nM |
Note: The IC50 values for paclitaxel can vary depending on the specific experimental conditions and assay duration.
Signaling Pathways and Experimental Workflows
To visualize the known signaling pathway of this compound and a typical experimental workflow for assessing cytotoxicity, the following diagrams are provided.
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for determining cytotoxicity using an MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A control group receives medium with the vehicle (e.g., DMSO) at the highest concentration used for the compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or paclitaxel for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol while vortexing and fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.[2][4][5]
Conclusion
The available data suggests that both this compound and paclitaxel induce apoptosis in breast cancer cells, albeit through different mechanisms. Paclitaxel demonstrates potent cytotoxicity across a range of breast cancer cell lines at nanomolar concentrations. The cytotoxic activity of this compound has been established in the MCF-7 cell line at a micromolar concentration.
Further research is warranted to evaluate the efficacy of this compound in a broader panel of breast cancer cell lines, including triple-negative and HER2-positive subtypes. Direct, side-by-side comparative studies with paclitaxel under identical experimental conditions would be invaluable for elucidating the relative potency and potential therapeutic advantages of this natural compound. Additionally, investigations into its effects on the cell cycle would provide a more complete understanding of its anti-proliferative properties.
References
- 1. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Replicating Published Findings on Kauran-16,17-diol's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Kauran-16,17-diol with alternative compounds, supported by experimental data from published studies. It is designed to assist researchers in replicating and expanding upon these findings.
Summary of Bioactivity
This compound, a natural diterpene, has demonstrated notable anti-tumor, apoptosis-inducing, and anti-inflammatory properties. A key finding is its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with a half-maximal inhibitory concentration (IC50) of 17 μM.[1][2] In the context of cancer, it has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the transcription factor E2F1 in MCF-7 breast cancer cells.[1][3] The cytotoxic effect of ent-16β-17α-dihydroxykaurane, another name for this compound, on MCF-7 cells was observed with an IC50 of 12.5 µg/ml.[4]
Comparative Analysis of Bioactive Compounds
To provide a broader context for this compound's bioactivity, this guide compares its performance with other relevant compounds. The following tables summarize the quantitative data for anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 | Reference |
| This compound | RAW 264.7 | 17 µM | [1][2] |
| ent-Kaur-16-ene-3b,15b-diol | Not Specified | 3.76 mM (for NO inhibition) | |
| Siegeskaurolic acid | RAW 264.7 | Significantly inhibits NO production |
Anti-Cancer Activity: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| ent-16β-17α-dihydroxykaurane | MCF-7 | 12.5 µg/ml | [4] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | MDA-MB-231 | 1.96 µM (for migration inhibition) | [5] |
| Steviol glycoside | MCF-7 | 30 µM (24h), 24 µM (48h), 22 µM (72h) | [6] |
| Quercetin | MCF-7 | 37 µM | [7] |
| Quercetin-loaded SLNs | MCF-7 | 25 µmol/mL (48h) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication of the findings.
Cytotoxicity Assay (MTT Assay) for MCF-7 Cells
This protocol is a standard procedure for determining the cytotoxic effects of a compound on MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or other test compounds)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production by RAW 264.7 cells using the Griess reagent.[9][10][11][12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[10]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[10]
-
Griess Reaction: After incubation, mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent (equal volumes of Part A and Part B mixed immediately before use).[10]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm using a microplate reader.[9][13]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: (1 - (Nitrite in treated cells / Nitrite in LPS-stimulated control cells)) x 100.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures related to the bioactivity of this compound.
Caption: this compound's anti-inflammatory mechanism.
Caption: Apoptosis induction by this compound in MCF-7 cells.
Caption: Workflow for Nitric Oxide Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ent-Kauran-16β,17-diol) | 凋亡诱导剂 | MCE [medchemexpress.cn]
- 3. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Natural vs. Synthetic Kauran-16,17-diol Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Kauran-16,17-diol from natural sources versus its synthetic counterpart. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways.
Currently, the body of scientific literature provides significant data on the biological activity of naturally occurring this compound, also known as ent-Kauran-16β,17-diol. However, there is a notable absence of studies detailing the total synthesis of this specific diterpenoid and the subsequent evaluation of the biological efficacy of a synthetic version. Therefore, a direct comparison of the efficacy of synthetic versus natural this compound is not feasible based on the available literature.
This guide will present the known efficacy data for natural this compound and provide a framework for the types of experimental protocols that would be necessary to evaluate a synthetic equivalent.
Quantitative Data on the Efficacy of Natural this compound
The primary biological activities attributed to natural this compound are its anti-tumor and apoptosis-inducing effects.[1][2][3][4] The following table summarizes the key quantitative data found in the literature.
| Biological Activity | Cell Line | Measurement | Result | Source |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 | 17 μM | [1][2] |
| Apoptosis Induction | MCF-7 (human breast adenocarcinoma) | - | Downregulation of Bcl-2 | [3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of natural this compound. These protocols would be applicable for the evaluation of a synthetic version as well.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound.
1. Cell Culture and Treatment:
- RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of this compound for 1 hour.
- Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce NO production.
2. Measurement of Nitrite:
- After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
3. Calculation of Inhibition:
- The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells.
- The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Bcl-2 Expression
This technique is used to detect and quantify the levels of the anti-apoptotic protein Bcl-2.
1. Cell Lysis:
- MCF-7 cells are treated with this compound for a specified time.
- The cells are then washed with PBS and lysed using a lysis buffer containing protease inhibitors.
2. Protein Quantification:
- The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.
3. Gel Electrophoresis and Transfer:
- Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for Bcl-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
5. Detection:
- A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
- The band intensity corresponding to Bcl-2 is quantified and normalized to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of natural this compound and a general workflow for evaluating its cytotoxic activity.
Caption: Signaling pathway of natural this compound leading to apoptosis.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Conclusion
The available scientific evidence robustly supports the anti-tumor and apoptosis-inducing properties of naturally sourced this compound. Its mechanism of action in certain cancer cell lines has been partially elucidated, providing a solid foundation for further research.
However, a critical gap exists in the literature concerning the synthesis and biological evaluation of this compound. While synthetic methodologies for the broader class of kaurane diterpenoids are established, the specific synthesis of this compound and a subsequent head-to-head comparison with its natural counterpart have not been reported.
Future research should prioritize the total synthesis of this compound and a comprehensive evaluation of its biological activities. Such studies are essential to determine if a synthetic version can provide a more consistent and scalable source of this promising compound for therapeutic development, and to confirm if it retains the same efficacy and mechanism of action as the natural product.
References
Unraveling the Structure-Activity Relationship of Kauran-16,17-diol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kaurane diterpenes, a class of natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Kauran-16,17-diol and its analogs have emerged as promising scaffolds for the development of novel therapeutics, exhibiting a range of effects including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data from experimental studies.
Comparative Biological Activity of Kaurane Analogs
The biological activity of kaurane diterpenes is significantly influenced by the nature and position of functional groups on the core tetracyclic skeleton. The following tables summarize the in vitro activities of several kaurane analogs, highlighting key structural modifications and their impact on potency.
Anti-inflammatory Activity
The anti-inflammatory effects of kaurane analogs are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Structure | Modification from this compound | IC₅₀ (µM) for NO Inhibition | Reference |
| This compound | Parent Compound | 17 | [4][5][6] | |
| ent-16αH,17-hydroxy-kauran-19-oic acid (siegeskaurolic acid) | Oxidation at C-19 to a carboxylic acid and change in stereochemistry at C-16 | Not specified for NO, but inhibits iNOS and COX-2 expression | [7] |
Cytotoxic Activity
The cytotoxic potential of kaurane derivatives has been assessed against various cancer cell lines. Modifications to the kaurane skeleton can lead to significant differences in anticancer activity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| ent-15α-angeloyloxykaur-16-en-3β-ol | B16-F10 | 32.43 ± 3.28 | [3] |
| Derivative of above (compound 13) | HepG2 | ~0.9 (estimated from 35x more potent than precursor) | [3] |
| Derivative of above (compound 13) | B16-F10 | ~2.7 (estimated from 12x more potent than precursor) | [3] |
| Derivative of above (compound 13) | HT29 | ~0.85 (estimated from 38x more potent than precursor) | [3] |
Antimicrobial Activity
Several kaurane diterpenes have demonstrated inhibitory activity against pathogenic microbes. The minimum inhibitory concentration (MIC) is a common measure of this activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 18-O-acetyl-kauran-16-ent-19-oic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [8] |
| 18-hydroxy-kauran-16-ent-19-oic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [8] |
Anti-HIV Activity
Certain kaurane derivatives have been investigated for their ability to inhibit the replication of the human immunodeficiency virus (HIV).
| Compound | Cell Line | EC₅₀ (µg/mL) | Therapeutic Index | Reference |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | H9 lymphocyte | 0.8 | >5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of this compound analogs.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is a standard method for evaluating the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture and Seeding: Cancer cells (e.g., HT29, HepG2, B16-F10) are cultured and seeded in 96-well plates as described above.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured, typically at around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects through various molecular mechanisms, including the modulation of key signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of some kaurane derivatives, such as siegeskaurolic acid, has been attributed to the inhibition of the NF-κB signaling pathway.[7] This pathway is central to the inflammatory response, leading to the expression of pro-inflammatory enzymes and cytokines like iNOS, COX-2, and TNF-α.
Caption: NF-κB signaling pathway and the inhibitory action of kaurane analogs.
Apoptosis Induction Pathway
This compound has been shown to induce apoptosis in cancer cells by down-regulating the anti-apoptotic protein Bcl-2.[4][10] This is achieved by disrupting the Ap-2α/Rb transcription activating complex, which in turn affects the expression of Bcl-2 and induces the pro-apoptotic gene Puma.[10]
Caption: Apoptosis induction pathway mediated by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental assays described.
Caption: General workflow for the nitric oxide inhibition assay.
Caption: General workflow for the MTT cytotoxicity assay.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (ent-Kauran-16β,17-diol) | 凋亡诱导剂 | MCE [medchemexpress.cn]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
Benchmarking Kauran-16,17-diol: A Comparative Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptosis-inducing capabilities of the natural diterpene Kauran-16,17-diol against well-established apoptosis inducers: Staurosporine, Cisplatin, and Etoposide. The data presented herein is intended to offer an objective performance benchmark, supported by experimental evidence, to aid in the evaluation of this compound as a potential therapeutic agent.
Quantitative Comparison of Apoptotic Induction
The following tables summarize the cytotoxic and apoptotic effects of this compound and the benchmark inducers in the human breast cancer cell line, MCF-7.
Table 1: Cytotoxic Potency (IC50) in MCF-7 Cells
| Compound | IC50 (µg/mL) | Cell Line | Reference |
| This compound | 12.5 | MCF-7 | [1] |
| Staurosporine | Not explicitly defined in the provided results, but effective concentrations for apoptosis induction are in the low µM range. | MCF-7 | [2][3] |
| Cisplatin | 20 (LD50) | MCF-7 | [4][5] |
| Etoposide | Dose-dependent | MCF-7 | [6] |
Table 2: Induction of Apoptosis in MCF-7 Cells
| Compound | Concentration | Time | % Apoptotic Cells | Reference |
| Staurosporine | 1 µM | Not Specified | ~33-35% | [3] |
| Cisplatin | 20 µg/mL (LD50) | 24 hours | 59% | [4][5] |
| Etoposide | 1.5 µM - 150 µM | 18 hours | Dose-dependent increase | [6] |
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the known signaling pathways for this compound and the benchmark apoptosis inducers.
Caption: this compound induced apoptosis pathway in MCF-7 cells.[7]
Caption: Staurosporine induced intrinsic apoptosis pathway.[8][9][10]
Caption: Cisplatin induced DNA damage-mediated apoptosis pathway.[11][12][13]
Caption: Etoposide induced apoptosis via Topoisomerase II inhibition.[14][15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is used to quantify the percentage of cells undergoing apoptosis.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or benchmark inducers for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the compounds.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® reagent to each well.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds, then lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine Induced Apoptosis May Activate Cancer Stem-Like Cells (CD44+/CD24-) in MCF-7 by Upregulating Mucin1 and EpCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of extracellular matrix in regulation of staurosporine-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kauran-16,17-diol and ent-Kaurenoic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of two diterpenoids, Kauran-16,17-diol and ent-kaurenoic acid. This document outlines their known biological activities, mechanisms of action, and available quantitative data from experimental studies.
Introduction
This compound and ent-kaurenoic acid are both kaurane-type diterpenoids, a class of natural products known for their diverse biological activities. While sharing a common tetracyclic carbon skeleton, their distinct functional groups contribute to differing pharmacological profiles. This guide aims to provide a side-by-side comparison of these two compounds to aid in research and development efforts.
Comparative Data
The following tables summarize the available quantitative data for this compound and ent-kaurenoic acid, focusing on their anti-inflammatory and cytotoxic effects.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 17 µM[1][2] | [1][2] |
| ent-Kaurenoic Acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Data not available | - |
Note: While both compounds are reported to have anti-inflammatory effects, a direct comparison of their potency in inhibiting nitric oxide production in RAW 264.7 macrophages is currently limited by the lack of available IC50 data for ent-kaurenoic acid in this specific assay.
Table 2: Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity Assay | 12.5 µg/mL | [1] |
| ent-Kaurenoic Acid | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity Assay | <0.50 µg/mL (for some derivatives) | [3] |
| A549 (Lung Carcinoma) | MTT Assay | Data available for derivatives | [4] | |
| MDA-MB-231 (Breast Adenocarcinoma) | MTT Assay | Active | [5] |
Note: Direct comparison of cytotoxicity is challenging due to the use of different cell lines and the reporting of data for various derivatives of ent-kaurenoic acid. However, both compounds demonstrate cytotoxic potential against cancer cell lines.
Table 3: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC Value | Reference |
| ent-Kaurenoic Acid | Streptococcus mutans | Broth Microdilution | 1 to 3 µg/mL (significant inhibition) | [6] |
| This compound | - | - | Data not available | - |
Mechanism of Action
This compound: Induction of Apoptosis
This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7).[1] Its mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the transcription factor E2F1.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.
ent-Kaurenoic Acid: Multifaceted Activities
ent-Kaurenoic acid exhibits a broader range of biological activities. Its antibacterial mechanism, particularly against Gram-positive bacteria, is a notable feature.[7] It has also been reported to have uterine relaxant activity and is a key intermediate in the biosynthesis of gibberellins, a class of plant hormones.[7][8] Its anticancer effects are suggested to be mediated through the induction of apoptosis.
Experimental Protocols
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol is used to determine the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a defined period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Streptococcus mutans) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
Both this compound and ent-kaurenoic acid are promising natural products with demonstrated biological activities. This compound shows potential as an anti-inflammatory and pro-apoptotic agent, with a defined mechanism of action in breast cancer cells. ent-Kaurenoic acid exhibits a wider array of activities, including notable antibacterial effects, and serves as a versatile scaffold for chemical modifications.
For future research, a direct comparative study of their anti-inflammatory effects using the same assays and cell lines would be highly valuable. Furthermore, elucidating the specific molecular targets of ent-kaurenoic acid for its various biological activities will be crucial for its development as a therapeutic agent. This guide provides a foundational comparison to inform such future investigations.
References
- 1. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-kaurane diterpenoids from Isodon henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaurenoic Acid from Aralia continentalis Inhibits Biofilm Formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of Kauran-16,17-diol's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kauran-16,17-diol, a natural diterpene with promising anti-tumor activity, and other molecules targeting related pathways. The focus is on validating the specificity of this compound's unique mechanism of action: the disruption of the Ap-2α/Rb transcription activating complex, leading to the downregulation of the anti-apoptotic protein Bcl-2. This guide presents available data, outlines experimental protocols for specificity validation, and visualizes the key signaling pathways.
Executive Summary
This compound is a diterpenoid compound that induces apoptosis in cancer cells. Its primary mechanism involves the downregulation of Bcl-2, a key regulator of cell survival. Unlike many other Bcl-2 inhibitors that bind directly to the Bcl-2 protein, this compound acts upstream by disrupting the Ap-2α/Rb transcription activating complex, which is responsible for Bcl-2 gene expression. This distinct mechanism suggests a potential for overcoming resistance mechanisms associated with direct Bcl-2 inhibitors. This guide compares this compound with established Bcl-2 inhibitors and other diterpenes with anti-cancer properties to highlight its unique profile.
Comparative Analysis of Molecular Targets and Potency
The following table summarizes the known molecular targets and potency of this compound and selected comparator compounds.
| Compound | Molecular Target(s) | Mechanism of Action | Potency (IC50/EC50) | Cell Line(s) |
| This compound | Ap-2α/Rb complex, Bcl-2 promoter | Disrupts Ap-2α/Rb complex, inhibiting Bcl-2 transcription | 17 µM (for inhibiting NO production) | RAW 264.7 macrophages |
| Venetoclax | Bcl-2 | Directly binds to the BH3 domain of Bcl-2, releasing pro-apoptotic proteins.[1][2][3][4] | nM range | Various hematological cancer cell lines |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | BH3 mimetic that binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins.[5][6] | EC50: 30.3 nM (Bcl-2), 78.7 nM (Bcl-xL), 197.8 nM (Bcl-w) | Various cancer cell lines |
| Gossypol | Bcl-2, Bcl-xL | Downregulates Bcl-2 and Bcl-xL mRNA expression.[7][8] | µM range | Prostate and breast cancer cell lines |
| Jolkinolide B (Diterpene) | JAK2/STAT3 pathway, Bcl-2 family | Inhibits JAK2/STAT3 signaling, leading to downregulation of Bcl-2 and upregulation of Bax.[9] | Not specified | Human leukemic HL-60 and THP-1 cells |
| Various Diterpenes | Multiple targets | Various mechanisms including induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases.[10][11][12] | µM range | Various cancer cell lines |
Experimental Protocols for Target Validation
Validating the specific molecular targets of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment reduces the binding of the Ap-2α/Rb complex to the Bcl-2 gene promoter in vivo.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7) to 70-80% confluency. Treat cells with this compound at a predetermined effective concentration and a vehicle control for a specified time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for the specific cell type and equipment.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for Ap-2α or Rb. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by heating at 65°C overnight in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the promoter region of the Bcl-2 gene known to contain Ap-2α binding sites. The amount of immunoprecipitated DNA is quantified and normalized to the input DNA. A significant decrease in the amount of amplified Bcl-2 promoter DNA in the this compound treated sample compared to the control would indicate reduced binding of the Ap-2α/Rb complex.
Protein Immunolocalization (Immunofluorescence)
Objective: To visualize the cellular localization of Ap-2α and determine if this compound treatment causes its translocation, consistent with the disruption of a nuclear complex.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and a vehicle control as described for the ChIP assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Ap-2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Image Analysis: Visualize the cells using a fluorescence or confocal microscope. Compare the subcellular localization of Ap-2α in treated versus control cells. A change from predominantly nuclear to a more cytoplasmic or diffuse localization would support the disruption of the nuclear Ap-2α/Rb complex.
Visualizing the Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the experimental workflows for its validation.
Caption: Signaling pathway of this compound leading to apoptosis inhibition.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABT-737 | Bcl-2 Family Inhibitor/BH3 Mimetic | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of different Kauran-16,17-diol extraction methods
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of common methods for extracting Kauran-16,17-diol, a promising natural diterpenoid. We will delve into the performance of Maceration, Soxhlet Extraction, and Ultrasound-Assisted Extraction (UAE), supported by experimental data and detailed protocols to inform your selection of the most suitable technique.
This compound, a member of the ent-kaurane diterpenoid family, has garnered attention for its potential therapeutic properties. Found in various plant species, including those from the Asteraceae (e.g., Sigesbeckia) and Annonaceae (e.g., Annona) families, the choice of extraction method can significantly impact the yield and purity of the final product.
Comparative Analysis of Extraction Techniques
| Extraction Method | Plant Source (Family) | Solvent | Temperature (°C) | Extraction Time | Typical Yield of Diterpenoids | Purity of Extract | Key Advantages | Key Disadvantages |
| Maceration | Annona species (Annonaceae) | Ethanol | Room Temperature | 48-72 hours | Low to Moderate | Low | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency.[1] |
| Soxhlet Extraction | Sigesbeckia species (Asteraceae) | Methanol | Boiling point of solvent | 8-12 hours | Moderate to High | Moderate | High extraction efficiency due to continuous solvent cycling.[2] | Risk of thermal degradation of compounds, higher energy consumption. |
| Ultrasound-Assisted Extraction (UAE) | Annona squamosa (Annonaceae) | Acetone/Water | 40-60°C | 30-60 minutes | High | Moderate to High | Reduced extraction time, lower solvent consumption, improved efficiency.[3][4] | Requires specialized equipment, potential for localized heating. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols provide a step-by-step guide for the three compared extraction methods.
Maceration Protocol
This protocol is a generalized procedure for the extraction of this compound from dried and powdered plant material.
Materials and Equipment:
-
Dried and powdered plant material (e.g., aerial parts of Sigesbeckia sp.)
-
Ethanol (95%)
-
Erlenmeyer flask or a suitable container with a lid
-
Shaker or magnetic stirrer (optional)
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the plant material into a 2 L Erlenmeyer flask.
-
Add 1 L of 95% ethanol to the flask, ensuring all the plant material is submerged.
-
Seal the flask and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature for 48 hours.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
The residue can be subjected to a second round of maceration with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Soxhlet Extraction Protocol
This protocol outlines the continuous extraction of this compound using a Soxhlet apparatus.[2]
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Weigh 50 g of the dried, powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a 500 mL round-bottom flask with 300 mL of methanol and add a few boiling chips.
-
Assemble the Soxhlet apparatus, ensuring all connections are secure.
-
Heat the methanol in the flask using a heating mantle to a gentle boil.
-
Allow the extraction to proceed for 8-12 hours, with a solvent cycle rate of 4-6 cycles per hour.
-
Once the extraction is complete (indicated by the solvent in the siphon arm becoming colorless), allow the apparatus to cool.
-
Dismantle the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator at a temperature below 50°C.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol describes a rapid extraction method utilizing ultrasonic waves.[3][4]
Materials and Equipment:
-
Dried and powdered plant material
-
Aqueous acetone (e.g., 70%)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Centrifuge (optional)
-
Rotary evaporator
Procedure:
-
Weigh 20 g of the dried, powdered plant material and place it in a 500 mL beaker.
-
Add 200 mL of 70% aqueous acetone to the beaker.
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture for 45 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture to separate the extract. For a finer separation, the mixture can be centrifuged, and the supernatant collected.
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature below 45°C to yield the crude extract.
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
This compound has been reported to induce apoptosis in cancer cells through the modulation of key regulatory proteins.[5][6] The following diagram illustrates the proposed signaling pathway.
Conclusion
The choice of an extraction method for this compound depends on the specific requirements of the research or development project. For rapid, high-yield extractions where initial equipment investment is feasible, Ultrasound-Assisted Extraction appears to be a favorable option. Soxhlet extraction remains a robust and efficient method, particularly for exhaustive extraction, though the potential for thermal degradation must be considered. Maceration , while less efficient, offers a simple and gentle extraction method suitable for preliminary studies or when dealing with highly thermolabile compounds. The provided protocols and diagrams serve as a foundational guide for researchers to embark on the extraction and further investigation of this promising natural compound.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from Sugar Apple (Annona squamosa L.) Peel Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from Sugar Apple (Annona squamosa L.) Peel Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Kauran-16,17-diol
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal instructions for Kauran-16,17-diol was found in the available search results. The following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal.[1][2][3][4] Treat all unknown substances as hazardous.
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | CymitQuimica |
| Molecular Weight | 306.49 g/mol | CymitQuimica |
| Physical Description | Powder | ChemFaces |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | ChemFaces |
| Intended Use | For laboratory research only. Not for human or animal consumption. | TargetMol, MedChemExpress, Clementia Biotech |
Operational Plan for Disposal
The overriding principle for managing laboratory waste is that a disposal plan should be in place before any experiment begins.[2] The following step-by-step guidance outlines a safe and compliant procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (inspect before use).
-
A lab coat.
-
Closed-toe shoes.
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2]
-
Solid Waste: Unused or expired pure this compound powder, as well as any lab materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips), should be collected as solid chemical waste.[1][5]
-
Liquid Waste: Solutions containing this compound should be treated as liquid chemical waste. Do not dispose of solutions down the drain.[2][6] Segregate liquid waste based on the solvent used:
-
Halogenated Organic Waste: For solutions of this compound in chloroform or dichloromethane.
-
Non-Halogenated Organic Waste: For solutions in DMSO, ethyl acetate, or acetone.
-
Aqueous Waste: If this compound is part of an aqueous solution, it should be collected as aqueous waste. Do not mix organic solvents with aqueous waste.[2]
-
Step 3: Waste Collection and Labeling
-
Containers: Use appropriate, compatible, and clearly labeled containers for each waste stream.[1][7] Containers should be in good condition with secure, tight-fitting lids.[8]
-
Labeling: All waste containers must be accurately labeled.[1] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent and its approximate concentration.
-
The date accumulation started.
-
The name of the principal investigator or lab group.[3]
-
Step 4: Storage of Waste
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]
-
Ensure secondary containment is used to prevent spills.
-
Do not overfill containers; leave at least 10% headspace for expansion.
Step 5: Final Disposal
-
Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year), arrange for its disposal.[8]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10]
-
Do not attempt to transport hazardous waste off-campus yourself.
Experimental Protocol: General Procedure for Laboratory Chemical Waste Disposal
As no specific disposal protocol for this compound exists, the following general methodology, based on standard laboratory practices, should be followed.
-
Preparation: Identify the correct waste stream for the this compound waste (solid, halogenated liquid, or non-halogenated liquid). Locate the appropriate, labeled waste container in your lab's Satellite Accumulation Area.
-
Transfer of Waste:
-
For Solid Waste: Carefully transfer the solid this compound and any contaminated disposables into the designated solid waste container.
-
For Liquid Waste: Using a funnel, carefully pour the liquid waste into the appropriate liquid waste container.
-
-
Rinsing:
-
Securing the Container: Securely cap the waste container immediately after adding the waste.
-
Documentation: Log the addition of waste to the container if required by your institution's protocols.
-
Decontamination: Clean any spills that may have occurred during the transfer process.
-
Handwashing: Wash hands thoroughly after handling the chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Lab Chemical Disposal [emsllcusa.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. youtube.com [youtube.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Safe Handling of Kauran-16,17-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for handling Kauran-16,17-diol, a diterpenoid compound of interest in various research fields. In the absence of a specific Safety Data Sheet (SDS), this guide is based on general safe laboratory practices for handling similar research-grade chemical compounds.
When working with any chemical for which a specific SDS is unavailable, it is crucial to treat the substance with a high degree of caution. The following recommendations are based on established general laboratory safety protocols and should be implemented to minimize risk.
Physicochemical Properties of this compound
A summary of the available data on this compound is presented below. This information is aggregated from various chemical suppliers and research articles.
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.48 g/mol |
| Appearance | Powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C) |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing, such as during bulk handling or dissolution.[1][2][3][4]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[3][5] It is recommended to wear two pairs of gloves ("double-gloving") if significant contact is anticipated. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect against spills and contamination.[1][5]
-
-
Respiratory Protection: While not generally expected to be volatile, if there is a potential for aerosolization (e.g., during weighing of the powder), work should be conducted in a certified chemical fume hood.[2][6] If a fume hood is not available, a properly fitted N95 respirator may be used as a temporary measure, but engineering controls are always preferred.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed and protected from light.[7]
-
Follow the recommended storage temperature of 2-8 °C.
3. Preparation and Use:
-
All handling of this compound powder should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, solvent, and date of preparation.
4. Spill Management:
-
In the event of a small spill of the powder, carefully sweep it up with a dustpan and brush, avoiding the creation of dust clouds. Place the collected material in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For large spills, evacuate the area and follow the laboratory's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is essential to protect both human health and the environment.
-
Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Disposal Procedures: All chemical waste must be disposed of through the institution's official hazardous waste management program.[7] Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a research laboratory setting.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
